(Z)-JIB-04
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-JIB-04: A Technical Guide for Researchers
(Z)-JIB-04, the geometric isomer of the pan-Jumonji histone demethylase inhibitor JIB-04, serves as an essential negative control in epigenetic research. While the (E)-isomer exhibits potent anti-cancer activity through the inhibition of Jumonji C (JmjC) domain-containing histone demethylases, this compound is largely inactive, providing a crucial tool for discerning specific from off-target effects in experimental settings.
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the IUPAC name 5-Chloro-2-{(2Z)-2-[phenyl(2-pyridinyl)methylene]hydrazino}pyridine, is a small molecule belonging to the aminopyridine and hydrazone classes of organic compounds. Its inactive nature in epigenetic analysis is attributed to its stereochemistry, which likely prevents effective binding to the active site of Jumonji demethylases.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | 5-Chloro-2-{(2Z)-2-[phenyl(2-pyridinyl)methylene]hydrazino}pyridine | |
| Synonyms | NSC 693627, JIB-04 Z-isomer | [3][4] |
| CAS Number | 199596-24-2 | [1][3] |
| Molecular Formula | C₁₇H₁₃ClN₄ | [3][5] |
| Molecular Weight | 308.77 g/mol | [3] |
| Appearance | Light yellow solid | |
| Purity | ≥98% | [5] |
| Solubility | DMSO: 8-25 mg/mL, Water: Insoluble, Ethanol: Insoluble | [4] |
| SMILES | ClC1=CN=C(N/N=C(C2=CC=CC=C2)\C3=NC=CC=C3)C=C1 | [1][3] |
| InChI Key | YHHFKWKMXWRVTJ-XLNRJJMWSA-N | [3] |
Mechanism of Action of the Active Isomer, (E)-JIB-04
The active (E)-isomer of JIB-04 is a pan-selective inhibitor of the Jumonji family of histone demethylases.[4][6] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression.[7][8] Unlike many other inhibitors that compete with the co-factor α-ketoglutarate, JIB-04 is not a competitive inhibitor of this co-substrate.[4][5] The inhibition of Jumonji demethylases by (E)-JIB-04 leads to alterations in gene expression, affecting various signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathways Modulated by (E)-JIB-04
Inhibition of Jumonji demethylases by (E)-JIB-04 has been shown to impact several key signaling pathways implicated in cancer, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and proliferation. (E)-JIB-04 has been shown to inactivate the PI3K/AKT pathway in glioblastoma cells.[2]
-
Wnt/β-catenin Signaling Pathway: This pathway is fundamental in development and is often dysregulated in cancer, particularly colorectal cancer. (E)-JIB-04 has been demonstrated to inhibit Wnt/β-catenin signaling in colorectal cancer stem cells.[9]
(E)-JIB-04 Inhibition of the PI3K/AKT Signaling Pathway.
(E)-JIB-04 Inhibition of the Wnt/β-catenin Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments involving JIB-04 are provided below. In these assays, this compound is typically used as a negative control at the same concentrations as the active (E)-isomer to ensure that the observed effects are due to the specific inhibition of Jumonji demethylases.
In Vitro Histone Demethylase Activity Assay
This protocol provides a general method to assess the inhibitory effect of JIB-04 on the enzymatic activity of recombinant Jumonji histone demethylases.
Materials:
-
Recombinant human Jumonji demethylase (e.g., JMJD2E/KDM4E)
-
Histone H3 peptide substrate (e.g., H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM α-ketoglutarate, 2 mM L-ascorbate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase and NAD⁺)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of (E)-JIB-04 and this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted compounds or DMSO (vehicle control) to the respective wells.
-
Add the histone H3 peptide substrate to all wells.
-
Initiate the reaction by adding the recombinant Jumonji demethylase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of formaldehyde produced (a byproduct of demethylation) using a formaldehyde detection reagent and a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Viability Assay (MTS/CCK-8)
This protocol outlines the measurement of cell viability in response to JIB-04 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(E)-JIB-04 and this compound dissolved in DMSO
-
MTS or CCK-8 reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of (E)-JIB-04 and this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of JIB-04 in a mouse xenograft model.[9][10]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
(E)-JIB-04 and this compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[11]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, (E)-JIB-04).
-
Administer the compounds or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
General Experimental Workflow for an In Vitro Cell Viability Assay.
References
- 1. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
(Z)-JIB-04 CAS number and molecular weight
An In-depth Technical Guide to (Z)-JIB-04
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties of this compound, a notable compound in epigenetic research.
Core Compound Identification
This compound, also identified by its National Cancer Institute designation NSC 693627, is the Z-stereoisomer of JIB-04.[1][2][3] It is often utilized in research as a comparative compound to its active E-isomer.
Physicochemical Data
A summary of the key quantitative data for this compound is provided in the table below for clear reference and comparison.
| Data Point | Value |
| CAS Number | 199596-24-2[1][2][3][4] |
| Molecular Weight | 308.77 g/mol [2][3] |
| Alternate Molecular Weight | 308.8 g/mol [4] |
| Molecular Formula | C₁₇H₁₃ClN₄[2][3][4] |
| Purity | ≥98%[3][4] |
| Appearance | Light yellow to yellow solid[1][3] |
| Solubility in DMSO | 25 mg/mL[3] |
| Storage Temperature | -20°C[1][3] |
Biological Context and Mechanism of Action
While this compound is reported to be inactive in epigenetic analysis, its E-isomer, JIB-04, is a known pan-inhibitor of the Jumonji (JMJ) family of histone demethylases.[1][5] These enzymes are critical in regulating gene expression through the removal of methyl groups from histones. The inhibition of JMJ demethylases by the active form of JIB-04 leads to alterations in histone methylation status, which can subsequently influence cellular processes such as proliferation and survival, making it a compound of interest in cancer research.
Experimental Protocols
The following provides a generalized methodology for the preparation and use of this compound in a research setting.
Stock Solution Preparation
-
Objective: To prepare a stock solution of this compound for use in in-vitro experiments.
-
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 323.8 µL of DMSO to 1 mg of this compound, based on a molecular weight of 308.77 g/mol ).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Visualized Data and Processes
To further clarify the information presented, the following diagrams illustrate key aspects of this compound.
Figure 1: Physicochemical Properties of this compound
References
(Z)-JIB-04 supplier and purchasing information
(Z)-JIB-04 is the inactive Z-isomer of JIB-04, a potent, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing this compound, its mechanism of action, and detailed experimental protocols.
Supplier and Purchasing Information
For researchers looking to procure this compound, several reputable suppliers offer the compound in various quantities. The following table summarizes purchasing information from prominent vendors to facilitate easy comparison. Prices are subject to change and may not include shipping and handling fees.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedchemExpress | HY-107842 | 99.42% | 5 mg, 10 mg, 50 mg, 100 mg | $95, $160, $480, $815 |
| LKT Laboratories | J3205 | ≥98% | 5 mg, 25 mg | $126.50, $421.90 |
| Selleck Chemicals | S0201 | 99.84% | 5 mg, 10 mg, 50 mg, 100 mg | Contact for pricing |
| AdooQ Bioscience | A13806 | >99% | 2 mg, 5 mg, 10 mg, 25 mg | $25, $35, $60, $85 |
| Fisher Scientific | 50-153-5015 | ≥98% | 5 mg | $146.11 |
Mechanism of Action and Signaling Pathways
This compound's counterpart, the E-isomer JIB-04, functions as a broad-spectrum inhibitor of JmjC histone demethylases, which play a critical role in epigenetic regulation. These enzymes remove methyl groups from lysine residues on histones, thereby influencing chromatin structure and gene expression. JIB-04 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.[1] Its anti-cancer effects are mediated through the modulation of key signaling pathways, including the PI3K/AKT pathway.[2][3]
Research in hepatocellular carcinoma has demonstrated that JIB-04 can lead to G1/S cell cycle arrest by targeting the KDM6B-dependent AKT2/FOXO3a/p21/RB axis.[2] This highlights its potential in targeting cancer stem-like cells.
Below are diagrams illustrating the key signaling pathway affected by JIB-04 and a general workflow for investigating its effects.
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed to characterize the effects of JIB-04.
Cell Viability Assay (MTS/CCK-8)
This protocol is adapted from studies on hepatocellular carcinoma and Ewing sarcoma cells.[2][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using appropriate software.
Western Blot for Histone Methylation
This protocol is based on methods used to assess global changes in histone methylation.[4][5]
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Harvest the cells and perform acid extraction of histones. Briefly, lyse the cells in a hypotonic buffer, pellet the nuclei, and resuspend in 0.4 N H₂SO₄.
-
Incubate on a rotator overnight at 4°C.
-
Centrifuge to pellet debris and precipitate the histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone methyl marks (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from studies investigating the effect of JIB-04 on cell cycle progression.[2][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of JIB-04 versus (Z)-JIB-04
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the pan-Jumonji histone demethylase inhibitor, JIB-04, and its inactive (Z)-isomer, (Z)-JIB-04. The document details the molecular interactions, cellular consequences, and differential activities of these two isomers, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: A Tale of Two Isomers
JIB-04 is a potent, cell-permeable small molecule that functions as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] Its inhibitory activity is central to its anticancer properties, which include inducing cell cycle arrest, promoting apoptosis, and increasing DNA damage in cancer cells.[3][4] JIB-04 exists as two geometric isomers: the (E)-isomer and the (Z)-isomer. Crucially, the biological activity of JIB-04 is almost exclusively attributed to the (E)-isomer, while the (Z)-isomer is considered largely inactive.[2][5][6]
The (E)-isomer, hereafter referred to as JIB-04, exerts its inhibitory effect on JmjC histone demethylases, which are non-heme Fe(II) and α-ketoglutarate-dependent oxygenases.[7] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression. JIB-04's mechanism is distinct from many other KDM inhibitors as it is not a competitive inhibitor of the co-substrate α-ketoglutarate.[1][2] Instead, it is suggested to function through a mixed-mode inhibition with respect to α-ketoglutarate and is potentially competitive with the primary histone substrate.[7] Molecular modeling studies suggest that the active (E)-isomer of JIB-04 forms hydrogen bonds with key residues within the KDM4A active site, which are crucial for recruiting oxygen. This interaction is thought to disrupt oxygen binding, thereby inhibiting the demethylase activity.[7]
Conversely, the (Z)-isomer of JIB-04 is largely inactive due to its stereochemistry.[2][5][6] The spatial arrangement of the phenyl and pyridin-2-yl groups in the (Z)-conformation is thought to sterically hinder its ability to fit into the active site of the Jumonji enzymes.[7] This structural difference prevents the necessary interactions for effective enzyme inhibition, rendering this compound biologically inert in the context of histone demethylase inhibition.
Quantitative Data: A Comparative Analysis
The inhibitory potency of JIB-04 has been quantified against a range of Jumonji histone demethylases and in various cancer cell lines. The data consistently demonstrates the pan-inhibitory nature of the (E)-isomer and the lack of significant activity from the (Z)-isomer.
| Target Enzyme | IC50 (nM) |
| JARID1A (KDM5A) | 230[1][8] |
| JMJD2E (KDM4E) | 340[1][8] |
| JMJD3 (KDM6B) | 855[1][8] |
| JMJD2A (KDM4A) | 445[1][8] |
| JMJD2B (KDM4B) | 435[1][8] |
| JMJD2C (KDM4C) | 1100[1][8] |
| JMJD2D (KDM4D) | 290[1][8] |
| Cell Line | Cancer Type | IC50 (µM) |
| TC32 | Ewing Sarcoma | 0.13[3] |
| A4573 | Ewing Sarcoma | 1.84[3] |
| H358 | Non-small cell lung cancer | ~0.1 |
| A549 | Non-small cell lung cancer | ~0.25 |
This compound is reported to be inactive or nearly 100-fold less potent in inhibiting cell viability, and as such, specific IC50 values are not typically reported.[5]
Experimental Protocols
In Vitro Histone Demethylase Activity Assay
This protocol outlines a method to assess the inhibitory effect of JIB-04 on the activity of a recombinant JmjC histone demethylase.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2D)
-
Histone H3 peptide substrate (e.g., H3K9me3)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate
-
JIB-04 and this compound dissolved in DMSO
-
8-well PCR strips or 96-well plate
-
SDS-PAGE loading buffer
-
Antibodies: anti-H3K9me2 and anti-H3K9me3
-
Western blotting equipment and reagents
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the H3K9me3 peptide substrate (0.3 µg).
-
Add the recombinant JMJD2D enzyme (~1.5 µg) to the reaction mixture.
-
Add JIB-04, this compound, or DMSO (vehicle control) to the desired final concentrations.
-
Incubate the reactions for 30 minutes to 2 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K9me2 (the product) and H3K9me3 (the substrate).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The inhibition of demethylase activity is determined by the reduction in the H3K9me2 signal and the persistence of the H3K9me3 signal in the presence of the inhibitor.
Western Blot Analysis of Global Histone Methylation in Cells
This protocol describes the analysis of global changes in histone methylation in cells treated with JIB-04.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
JIB-04 and this compound dissolved in DMSO
-
Acid extraction buffer: 0.2 M HCl
-
Neutralization buffer: 1 M Tris-HCl (pH 8.0)
-
Bradford assay reagent
-
SDS-PAGE loading buffer
-
Antibodies: anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, and anti-total Histone H3
-
Western blotting equipment and reagents
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of JIB-04, this compound, or DMSO for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in acid extraction buffer and incubate on ice for 30 minutes to extract histones.
-
Centrifuge to pellet cellular debris and transfer the supernatant containing histones to a new tube.
-
Neutralize the histone extract with the neutralization buffer.
-
Determine the protein concentration using a Bradford assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform Western blotting as described in the previous protocol, using antibodies against specific histone methylation marks and total histone H3 as a loading control.[3]
-
Quantify the band intensities to determine the relative changes in global histone methylation.
Cell Viability Assay (MTT Assay)
This protocol details a colorimetric assay to measure the effect of JIB-04 on cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
JIB-04 and this compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1,500-3,000 cells/well) and incubate overnight.[9]
-
The next day, treat the cells with a serial dilution of JIB-04, this compound, or DMSO (vehicle control) for 48-96 hours.[3][9]
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the data and calculate the IC50 value using non-linear regression analysis.[9]
Signaling Pathways and Experimental Workflows
The inhibition of Jumonji histone demethylases by JIB-04 leads to a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: JIB-04 inhibits Jumonji demethylases, leading to increased histone methylation and altered gene expression, resulting in cell cycle arrest, apoptosis, and DNA damage.
Caption: JIB-04 inhibits KDM6B, increasing H3K27me3 at the AKT2 promoter, which downregulates AKT2 expression and leads to G1/S cell cycle arrest via the FOXO3a/p21/RB/E2F axis.[4]
Caption: A typical experimental workflow to compare the effects of JIB-04 and its inactive (Z)-isomer on cancer cells.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
(Z)-JIB-04 and its Effect on Histone Demethylase Activity: A Technical Guide
Introduction
JIB-04 is a small molecule identified as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases (KDMs).[1][2] It exists as two isomers, (E)-JIB-04 and (Z)-JIB-04. The (E)-isomer is the biologically active form that demonstrates potent anti-cancer properties, while the (Z)-isomer is largely inactive and often used as a negative control in experiments.[1][3] Unlike many KDM inhibitors that act as competitive antagonists of the cofactor α-ketoglutarate (αKG), JIB-04 presents a unique mechanism of action.[1][3] This technical guide provides an in-depth overview of JIB-04's effects on histone demethylase activity, compiling quantitative data, detailing experimental protocols, and visualizing key pathways for researchers, scientists, and drug development professionals.
Mechanism of Action
JIB-04 is not a competitive inhibitor of the α-ketoglutarate cofactor.[1][4] Its mechanism is distinct, involving the disruption of the enzymatic process required for demethylation. Studies suggest that JIB-04's active (E)-isomer may function by disrupting the binding of O2 in the active site of the enzyme.[3] Structural and computational data indicate that (E)-JIB-04 interacts with key residues like Lys241 and Tyr177 in KDM4A, potentially chelating the iron center and altering the binding ability of αKG.[3] This isomer-specific inhibition highlights a precise molecular interaction required for its activity.[1] The inhibitory action of JIB-04 leads to an increase in the methylation levels of histone substrates, such as H3K4, H3K9, and H3K27, thereby altering gene expression.[5][6]
Quantitative Data
The inhibitory activity of JIB-04 has been quantified against various histone demethylases and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of JIB-04 against JmjC Histone Demethylases
| Enzyme Target | IC50 (nM) |
|---|---|
| JARID1A (KDM5A) | 230[5][7][8] |
| JMJD2E (KDM4E) | 340[5][7][8] |
| JMJD3 (KDM6B) | 855[5][7][8] |
| JMJD2A (KDM4A) | 445[5][7][8] |
| JMJD2B (KDM4B) | 435[5][7][8] |
| JMJD2C (KDM4C) | 1100[5][7][8] |
| JMJD2D (KDM4D) | 290[5][7][8] |
Table 2: Anti-proliferative Activity of JIB-04 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
|---|---|---|
| H358 | Non-Small Cell Lung Cancer | 100 nM[1] |
| A549 | Non-Small Cell Lung Cancer | 250 nM[1] |
| Various Lung Cancer Lines | Lung Cancer | As low as 10 nM[5][7] |
| Various Prostate Cancer Lines | Prostate Cancer | As low as 10 nM[5][7] |
| TC32 | Ewing Sarcoma | 0.13 µM[6] |
| A4573 | Ewing Sarcoma | 1.84 µM[6] |
Notably, JIB-04 demonstrates selectivity for cancer cells over normal, non-tumorigenic cells.[5][7] For instance, it shows less potent anti-proliferative effects on normal human bronchial epithelial cells (HBECs) and primary prostate stromal/epithelial cells (PrSCs/PrECs).[7]
Experimental Protocols
This section details the methodologies used to characterize the effects of JIB-04.
In Vitro Enzyme Activity Assays
-
Formaldehyde Release Assay (Coupled Enzyme Reaction):
-
Principle: Measures the formaldehyde byproduct of the demethylation reaction. The released formaldehyde is subsequently oxidized by formaldehyde dehydrogenase (FDH), which reduces NAD+ to NADH. The increase in NADH absorbance is monitored to determine enzyme activity.
-
Protocol:
-
Purified recombinant JmjC enzymes (e.g., JMJD2E, 100-200 ng) are incubated with a trimethylated histone peptide substrate (e.g., H3K9me3).[1][7]
-
The reaction buffer contains 50 mM HEPES (pH 7.5), cofactors (120 nM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate), and 0.01% Tween 20.[7]
-
JIB-04 (E or Z isomer) or vehicle (DMSO) is added to the reaction mixture.[1]
-
The reaction is coupled with FDH and NAD+.
-
The production of NADH is measured spectrophotometrically over time. The (E)-isomer shows strong inhibition, while the (Z)-isomer has no effect.[1]
-
-
-
Western Blot-Based Demethylation Assay:
-
Principle: Directly visualizes the change in histone methylation state via antibodies specific to different methylation marks.
-
Protocol:
-
Approximately 1.5 µg of recombinant enzyme (e.g., JMJD2D) is incubated with 0.3 µg of a histone H3 substrate (e.g., H3K9me3) at 37°C for 30 minutes to 2 hours.[7]
-
The reaction buffer includes 50 mM HEPES (pH 7.9) and necessary cofactors (iron, α-ketoglutarate, ascorbate).[7]
-
JIB-04 or vehicle is included in the incubation.
-
The reaction is stopped, and products are resolved by SDS-PAGE.
-
Western blotting is performed using antibodies that detect the product (e.g., H3K9me2) and the substrate (e.g., H3K9me3) to assess demethylation.[7]
-
-
-
ELISA-Based Activity Assay:
-
Principle: A high-throughput method to quantify the demethylated product using specific antibodies in a plate-based format.
-
Protocol:
-
Reactions are set up in a 96-well plate format using commercial kits (e.g., Epigentek).[7]
-
Purified enzyme is incubated with a peptide substrate in the presence of JIB-04 or vehicle.
-
The reaction buffer contains 50 mM HEPES (pH 7.5) and cofactors.[7]
-
The demethylated product is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[7]
-
Absorbance is read on a plate reader to determine IC50 values.[7]
-
-
Cell-Based Assays
-
Cell Viability and Proliferation Assays (MTS/MTT):
-
Principle: Measures the metabolic activity of viable cells to determine the effect of a compound on cell proliferation.
-
Protocol:
-
Cancer cells (1500-3000 cells/well) are seeded in 96-well plates.[7]
-
The following day, cells are treated with increasing concentrations of JIB-04 or vehicle for 48 to 96 hours.[6][7]
-
MTS or MTT reagent (e.g., Promega CellTiter) is added to each well and incubated.[7][9]
-
Absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7][9]
-
Data is normalized to untreated controls, and IC50 values are calculated from dose-response curves.[7]
-
-
-
Chromatin Immunoprecipitation (ChIP) Assay:
-
Principle: Determines the specific location of histone modifications on DNA within the cell.
-
Protocol:
-
Cells are treated with JIB-04 (e.g., 0.5 µM for 24 hours) or vehicle.[4]
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and chromatin is sheared by sonication.
-
An antibody specific to a histone mark (e.g., H3K4me3) is used to immunoprecipitate the chromatin complexes.[4]
-
The cross-links are reversed, and the associated DNA is purified.
-
Quantitative PCR (qPCR) is used to measure the enrichment of specific gene promoters (e.g., c10orf10) in the immunoprecipitated DNA.[4]
-
-
-
Cellular Histone Demethylase Activity Assay:
-
Principle: Measures the total demethylase activity in lysates from treated cells.
-
Protocol:
-
Cells are treated with JIB-04 or vehicle.
-
Soluble cell lysates are prepared by sonication.[7]
-
Equal amounts of protein from the lysates are incubated with an exogenous histone substrate (e.g., H3K9me3 peptide) in a reaction buffer with cofactors at 37°C for 2 hours.[7]
-
The amount of demethylated product (e.g., H3K9me2) is quantified using an ELISA-based method (e.g., Epigentek kit P-3081).[7]
-
-
In Vivo Xenograft Studies
-
Tumor Growth Inhibition Model:
-
Principle: Evaluates the anti-cancer efficacy of JIB-04 in a living organism.
-
Protocol:
-
Human cancer cells (e.g., H358 or A549) are injected subcutaneously into the flank of immunodeficient mice.[1][7]
-
Tumors are allowed to grow to a specific volume (e.g., 200 mm³).[1][10]
-
Mice are randomized into treatment groups: vehicle control and JIB-04.
-
JIB-04 is administered via intraperitoneal (i.p.) injection or oral gavage at a specified dose (e.g., 50-110 mg/kg).[7][10]
-
Tumor volume and mouse body weight are measured regularly.[1]
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., measuring histone demethylase activity in tumor lysates).[1]
-
-
Signaling Pathways and Visualizations
JIB-04 impacts several critical cellular pathways by modulating histone methylation.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of JIB-04: A Technical Guide for Researchers
An In-depth Technical Guide on the Stereoisomers of the Jumonji Histone Demethylase Inhibitor JIB-04 for Researchers, Scientists, and Drug Development Professionals.
JIB-04 is a potent, cell-permeable, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Its ability to modulate epigenetic landscapes has made it a valuable tool in cancer research and other therapeutic areas. A critical aspect of JIB-04's pharmacology lies in its stereochemistry. The molecule exists as two geometric isomers, (E) and (Z), with distinct biological activities. This technical guide provides a comprehensive overview of the stereoisomers of JIB-04, their differential effects, and the experimental methodologies to study them.
The Stereoisomers of JIB-04: (E) is for Efficacy
JIB-04, with the chemical name 5-chloro-2-[(E/Z)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine, exists as two stereoisomers around the carbon-nitrogen double bond of the hydrazone moiety: the (E)-isomer and the (Z)-isomer. Extensive research has demonstrated that the biological activity of JIB-04 is almost exclusively attributed to the (E)-isomer .[1][2] The (Z)-isomer is considered biologically inactive or significantly less potent.[1][2][3][4]
The differential activity of the stereoisomers underscores the importance of stereospecificity in the interaction between JIB-04 and the active site of the Jumonji demethylases. The spatial arrangement of the phenyl and pyridinyl groups in the (E)-isomer is crucial for its inhibitory function.
Quantitative Analysis of Inhibitory Activity
The (E)-isomer of JIB-04 has been shown to inhibit a broad range of JmjC histone demethylases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (E)-JIB-04 against various KDM subfamilies. While direct comparative IC50 values for the (Z)-isomer are not extensively published, it is widely reported to be inactive at concentrations where the (E)-isomer exhibits potent inhibition.[1][2] One study noted that the (Z)-isomer was nearly 100-fold less potent in inhibiting cell viability.
| Target Demethylase | IC50 (nM) of (E)-JIB-04 | Reference |
| JARID1A (KDM5A) | 230 | [5][6] |
| JMJD2A (KDM4A) | 445 | [5][6] |
| JMJD2B (KDM4B) | 435 | [5][6] |
| JMJD2C (KDM4C) | 1100 | [5][6] |
| JMJD2D | 290 | [6] |
| JMJD2E | 340 | [5][6] |
| JMJD3 (KDM6B) | 855 | [5][6] |
Experimental Protocols
Synthesis and Separation of JIB-04 Stereoisomers
A detailed, step-by-step protocol for the synthesis and separation of the (E) and (Z) isomers of JIB-04 is provided in the supplementary information of the seminal paper by Wang et al. (2013), Nature Communications. While the specific supplementary file was not directly accessible in the preparatory research for this guide, a general procedure for the synthesis of hydrazones and the separation of their E/Z isomers can be outlined.
Synthesis: The synthesis of JIB-04 likely involves the condensation reaction of 2-hydrazinyl-5-chloropyridine with phenyl(pyridin-2-yl)methanone. The reaction conditions can influence the ratio of the resulting (E) and (Z) isomers.
Separation: The (E) and (Z) isomers of hydrazones can often be separated using chromatographic techniques due to differences in their polarity and spatial conformation.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a common and effective technique for separating E/Z isomers.[7][8] A C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can be optimized to achieve baseline separation of the two isomers. The retention times will differ, allowing for the collection of pure fractions of each isomer.
-
Column Chromatography: For larger scale separations, silica gel column chromatography can be employed. A solvent system of varying polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the isomers at different rates. The separation can be monitored by thin-layer chromatography (TLC).
Jumonji Histone Demethylase Activity Assay
The inhibitory activity of the JIB-04 stereoisomers can be assessed using various in vitro enzymatic assays. A common method is an ELISA-based assay.
-
Reagents and Materials:
-
Recombinant human Jumonji demethylase enzymes (e.g., JARID1A, JMJD2A).
-
Biotinylated histone H3 peptide substrate corresponding to the specific methylation mark of the enzyme (e.g., H3K4me3 for JARID1A).
-
Alpha-ketoglutarate, Fe(II), and Ascorbate as co-factors.
-
Streptavidin-coated microplates.
-
Primary antibody specific for the demethylated product (e.g., anti-H3K4me2).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., sulfuric acid).
-
(E)-JIB-04 and (Z)-JIB-04 dissolved in DMSO.
-
-
Procedure:
-
Coat the streptavidin plate with the biotinylated histone peptide substrate.
-
Add the recombinant Jumonji enzyme, co-factors, and varying concentrations of the JIB-04 isomers (or DMSO as a vehicle control) to the wells.
-
Incubate the plate to allow the demethylation reaction to occur.
-
Wash the plate and add the primary antibody against the demethylated product.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add the TMB substrate and allow for color development.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration of the JIB-04 isomers and determine the IC50 values.
-
Cell Viability Assay
To assess the differential cytotoxic effects of the JIB-04 stereoisomers on cancer cells, a standard MTT or resazurin-based cell viability assay can be performed.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
(E)-JIB-04 and this compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution.
-
Solubilization buffer (for MTT assay).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (E)-JIB-04 and this compound (and a DMSO vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or resazurin solution to each well and incubate for a few hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Normalize the results to the vehicle-treated cells and plot the dose-response curves to determine the IC50 values for each isomer.
-
Signaling Pathways Modulated by (E)-JIB-04
The active (E)-isomer of JIB-04 has been shown to impact several critical signaling pathways involved in cancer progression. Below are diagrams illustrating the inhibitory effects of (E)-JIB-04 on the Wnt/β-catenin and PI3K/Akt signaling pathways.
Conclusion
The stereoisomers of JIB-04 exhibit a stark difference in biological activity, with the (E)-isomer being the active inhibitor of Jumonji histone demethylases. This technical guide provides a foundational understanding for researchers working with JIB-04, emphasizing the importance of using the correct, active stereoisomer in experimental setups. The provided data and protocols offer a starting point for the synthesis, separation, and functional characterization of these important epigenetic modulators. Further investigation into the precise structural basis for the differential activity of the (E) and (Z) isomers will continue to inform the design of next-generation KDM inhibitors.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chromatographic separation and NMR characterization of the isomers of MMB-4, a bis-(pyridiniumaldoxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-JIB-04: A Technical Guide for the Study of Jumonji Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-JIB-04 is a stereoisomer of JIB-04, a potent, cell-permeable, and pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. While the (E)-isomer of JIB-04 exhibits significant biological activity, this compound is often utilized as a negative control in experiments due to its substantially lower inhibitory effects. This technical guide provides an in-depth overview of this compound and its more active counterpart, JIB-04, for researchers studying Jumonji domain inhibitors. It covers their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols, and relevant signaling pathways.
Jumonji histone demethylases are a large family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues. Their dysregulation has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. JIB-04 has been shown to selectively inhibit cancer cell growth in vitro and reduce tumor burden in vivo, demonstrating its potential as a chemical probe and a lead compound for drug development.
Mechanism of Action
JIB-04 and its isomers are not competitive inhibitors of the co-substrate α-ketoglutarate, a common mechanism for many other JmjC inhibitors. Instead, JIB-04 is believed to function by chelating the essential Fe(II) cofactor in the active site of the Jumonji enzymes, thereby preventing the demethylation reaction. This mode of action provides a distinct pharmacological profile compared to α-ketoglutarate mimetics. The differential activity between the (E) and (Z) isomers highlights the stereospecificity of the interaction with the enzyme's active site.
Quantitative Data
The inhibitory activity of JIB-04 has been quantified against a panel of Jumonji histone demethylases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. It is important to note that these values are for the active (E)-isomer, as this compound is significantly less potent.
| Target Enzyme | IC50 (nM)[1][2] |
| JARID1A (KDM5A) | 230 |
| JMJD2E (KDM4E) | 340 |
| JMJD3 (KDM6B) | 855 |
| JMJD2A (KDM4A) | 445 |
| JMJD2B (KDM4B) | 435 |
| JMJD2C (KDM4C) | 1100 |
| JMJD2D (KDM4D) | 290 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Jumonji inhibitors. Below are protocols for key experiments frequently employed in the study of this compound and its active isomer.
Cell Viability Assay (MTT/MTS/CCK-8)
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound and (E)-JIB-04 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and (E)-JIB-04 in complete culture medium. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS/CCK-8 assay: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins, such as histone methylation marks, upon treatment with the inhibitor.
Materials:
-
Cells treated with this compound, (E)-JIB-04, or vehicle control
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic loci where histone modifications are altered by JIB-04 treatment.
Materials:
-
Cells treated with this compound, (E)-JIB-04, or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody of interest (e.g., anti-H3K4me3) and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR.
Signaling Pathways and Experimental Workflows
The inhibition of Jumonji demethylases by JIB-04 can impact various cellular signaling pathways. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: JIB-04 inhibits Jumonji demethylases, altering gene expression and downregulating the PI3K/AKT pathway, leading to decreased cell survival and increased apoptosis.
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound and its active isomer.
Caption: A standard workflow for characterizing the effects of JIB-04 isomers in vitro.
Conclusion
This compound serves as an essential tool for researchers studying the biological roles of Jumonji domain-containing histone demethylases. Its use as a negative control alongside the active (E)-isomer allows for the rigorous assessment of the on-target effects of Jumonji inhibition. The protocols and data presented in this guide provide a solid foundation for designing and executing experiments aimed at elucidating the therapeutic potential of targeting this important class of epigenetic modifiers. As research in this field progresses, a thorough understanding of the tools available, including both active inhibitors and their inactive counterparts, will be paramount for the development of novel epigenetic drugs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Preliminary Studies Using (Z)-JIB-04
Introduction
JIB-04 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It is a pan-selective inhibitor that has demonstrated anti-cancer activity in a variety of preclinical models. JIB-04 exerts its effects by altering gene expression through the modulation of histone methylation, leading to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. The this compound stereoisomer is often used as a negative control in experiments as it is significantly less active than the (E)-isomer. This technical guide provides a summary of preliminary studies involving JIB-04, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JIB-04
The following table summarizes the half-maximal inhibitory concentrations (IC50) of JIB-04 against various Jumonji histone demethylases.
| Target Demethylase | IC50 (nM) |
| JARID1A | 230[1] |
| JMJD2E | 340[1] |
| JMJD3 | 855[1] |
| JMJD2A | 445[1] |
| JMJD2B | 435[1] |
| JMJD2C | 1100[1] |
| JMJD2D | 290[1] |
Table 2: Cellular Activity of JIB-04 in Cancer Cell Lines
This table presents the IC50 values of JIB-04 in various cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| H358 | Non-small cell lung cancer | 100[2] | 4 days |
| A549 | Non-small cell lung cancer | 250[2] | 4 days |
| Various Lung Cancer Lines | Lung Cancer | as low as 10 | 4 days[1][2] |
| Various Prostate Cancer Lines | Prostate Cancer | as low as 10 | 4 days[1][2] |
| TC32 | Ewing Sarcoma | 130 | Not Specified |
| A4573 | Ewing Sarcoma | 1840 | Not Specified |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from standard MTS-based cell viability assays used in preliminary studies of JIB-04.[3][4]
-
Cell Plating: Seed 1,500-3,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of JIB-04 (and this compound as a control) for 4 days.
-
MTS Reagent Addition: Add MTS reagent (e.g., Promega's CellTiter 96 AQueous One Solution Reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to untreated control cells (set to 100% viability) and calculate IC50 values using a non-linear regression model.
Western Blot Analysis
This protocol outlines a general procedure for assessing protein expression and histone methylation changes upon JIB-04 treatment.[3][5]
-
Cell Lysis: Treat cells with the desired concentrations of JIB-04 or this compound for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H3K4me3, H3K9me3, H3K27me3, AKT, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to investigate the association of specific histone marks with gene promoters following JIB-04 treatment.[6][7]
-
Cross-linking: Treat cells with JIB-04 or this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., H3K27me3).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial spin column kit.
-
Analysis: Analyze the precipitated DNA by qPCR to quantify the enrichment of specific genomic regions.
Signaling Pathways and Experimental Workflows
JIB-04 Mechanism of Action
JIB-04 acts as a pan-inhibitor of Jumonji C domain-containing histone demethylases. By inhibiting these enzymes, it leads to an increase in histone methylation marks such as H3K4me3, H3K9me3, and H3K27me3, which in turn alters gene expression, leading to anti-cancer effects.
Caption: General mechanism of JIB-04 action.
PI3K/Akt Signaling Pathway Inhibition by JIB-04
JIB-04 has been shown to inactivate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[1][2][8] This can lead to the nuclear translocation of FOXO transcription factors, which upregulate pro-apoptotic and cell cycle inhibitory genes.
Caption: JIB-04 inhibition of the PI3K/Akt pathway.
Wnt/β-Catenin Signaling Pathway Inhibition by JIB-04
Preliminary studies indicate that JIB-04 can inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers and plays a crucial role in cancer stem cell maintenance.[9][10]
Caption: JIB-04 inhibition of Wnt/β-catenin signaling.
Cell Cycle Arrest Induced by JIB-04
JIB-04 has been observed to induce cell cycle arrest at either the G1/S or G2/M checkpoint, depending on the cancer cell type.[11][12][13] This is a key mechanism of its anti-proliferative activity.
Caption: JIB-04 induced cell cycle arrest.
Experimental Workflow for In Vivo Studies
This diagram illustrates a typical workflow for evaluating the efficacy of JIB-04 in a mouse xenograft model.[2][14]
Caption: In vivo xenograft model workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway. | Sigma-Aldrich [merckmillipore.com]
- 11. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(Z)-JIB-04 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of (Z)-JIB-04 in DMSO, along with protocols for its use in cell culture experiments. It is important to note that this compound is the inactive isomer of the pan-Jumonji histone demethylase inhibitor, JIB-04. The active form is the (E)-isomer.[1][2] Therefore, this compound is an ideal negative control for experiments investigating the effects of the active (E)-JIB-04.
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). However, specific solubility in aqueous solutions and cell culture media has not been extensively reported. It is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer or cell culture medium.
Note: DMSO can be hygroscopic. For accurate and reproducible results, it is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[3][4][5] If precipitation is observed upon dilution of the DMSO stock solution into aqueous media, gentle warming and/or sonication may aid in dissolution.[4]
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 6 | 19.43 | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.[4] |
Molecular Weight of this compound: 308.77 g/mol
Cell Culture Applications
While this compound is biologically inactive, it serves as an essential negative control in cell-based assays to ensure that any observed effects of the active (E)-JIB-04 are due to its specific inhibitory activity and not off-target or solvent-related effects.
Preparation of Stock and Working Solutions
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.09 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution briefly.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Stored properly, the stock solution is stable for at least one year at -20°C and two years at -80°C.[4]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials: Prepared this compound DMSO stock solution, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding to the cells.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, a lower final concentration should be used. It is advisable to perform a small-scale pilot experiment to determine the maximum soluble concentration in your specific cell culture medium.
-
Signaling Pathways Modulated by (E)-JIB-04
While this compound is inactive, its active counterpart, (E)-JIB-04, acts as a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[3] This inhibition leads to alterations in histone methylation status and subsequently affects multiple downstream signaling pathways implicated in cancer progression. Understanding these pathways is crucial for designing experiments where this compound will be used as a negative control.
The active (E)-isomer of JIB-04 has been shown to impact several key signaling cascades, including:
-
PI3K-Akt Signaling Pathway: JIB-04 can lead to the inactivation of the PI3K-Akt pathway, which is a critical regulator of cell growth, proliferation, and survival.[4]
-
Wnt/β-catenin Signaling Pathway: Inhibition of this pathway by JIB-04 has been observed, which is significant as this pathway is often dysregulated in various cancers.[6]
-
MAPK Signaling Pathway: JIB-04 has also been shown to modulate the MAPK signaling pathway.[4][5]
Caption: Signaling pathways affected by (E)-JIB-04.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for conducting a cell-based assay using this compound as a negative control alongside the active (E)-JIB-04.
Caption: General workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells [mdpi.com]
- 5. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Preparing Stock Solutions of (Z)-JIB-04: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-JIB-04 is a small molecule inhibitor of the Jumonji domain-containing (JMJD) family of histone demethylases. It is the Z-isomer of the more extensively characterized pan-JMJD inhibitor, JIB-04. Histone demethylases are critical regulators of epigenetic modifications, and their dysregulation is implicated in various diseases, including cancer. This compound, along with its E-isomer, serves as a valuable chemical probe for studying the biological roles of JMJD enzymes and for potential therapeutic development. Notably, some research suggests that the (E)-isomer is the biologically active form, while the (Z)-isomer may serve as an inactive control.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.
Chemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄ | [3][4][5] |
| Molecular Weight | 308.76 g/mol | [3] |
| Appearance | Crystalline solid / Lyophilized powder | [4][5] |
| Purity | ≥98% (HPLC) | [4] |
Solubility is a critical factor in preparing homogenous and accurate stock solutions. This compound exhibits poor solubility in aqueous solutions and limited solubility in ethanol. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3][5][6][7][8]
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 8 mg/mL (~25.9 mM) | [6] Some sources report solubility up to 50 mg/mL (161.94 mM).[3] Sonication may be required for complete dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[6][9] |
| Ethanol | Insoluble / ~1 mg/mL | [6][7] Not recommended for high-concentration stock solutions. |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.088 mg of this compound (Molecular Weight = 308.76 g/mol ).
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound stock solutions.
| Storage Condition | Powder | Stock Solution in DMSO |
| Short-term (days to weeks) | 0 - 4°C (Dry and dark) | -20°C |
| Long-term (months to years) | -20°C (Dry and dark) | -80°C |
Stability:
-
Powder: Stable for over 2 years when stored properly at -20°C.[5]
-
Stock Solution in DMSO: Stable for up to 1 year at -80°C and for shorter periods at -20°C.[1][9][10] It is recommended to prepare fresh working solutions from the stock on the day of use.[8]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Inhibition by JIB-04 (Active Isomer)
While this document focuses on the (Z)-isomer, the following diagram illustrates the mechanism of the active (E)-isomer of JIB-04 for contextual understanding.
Caption: Inhibition of JMJD histone demethylases by the active isomer of JIB-04.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. Histone demethylases inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing (Z)-JIB-04 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
(Z)-JIB-04 and its E-isomer, JIB-04, are potent, cell-permeable small molecules that function as pan-selective inhibitors of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). [1][2] This inhibitory action leads to alterations in histone methylation states, subsequently affecting gene expression and various cellular processes, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide detailed protocols for the use of this compound in Western blot experiments to investigate its effects on cellular signaling pathways.
JIB-04 acts by disrupting the binding of O2 in the Fe-dependent histone demethylase active site, a mechanism distinct from competition with the cofactor α-ketoglutarate.[2] Its (E)-isomer is generally more potent than the (Z)-isomer.[2] By inhibiting JHDMs, JIB-04 can lead to an increase in histone methylation marks such as H3K4me3, H3K9me3, H3K27me3, and H3K36me2/3, which can be readily detected by Western blot.[3][4] Downstream consequences of JIB-04 treatment include cell cycle arrest, apoptosis, and modulation of key signaling pathways like PI3K/AKT and Wnt/β-catenin.[5][6]
Data Presentation: Effects of JIB-04 on Protein Expression
The following table summarizes the quantitative effects of JIB-04 treatment on various protein targets as determined by Western blot analysis in different cancer cell lines.
| Cell Line | Treatment Conditions | Target Protein | Change in Protein Level | Reference |
| Ewing Sarcoma (SK-N-MC) | > IC50 dose, 36h | Global H3K4me3 | ~2-fold increase | [3] |
| Ewing Sarcoma (A673) | 2 µM, 36h | Global H3K27me3 | Increased | [3] |
| Hepatocellular Carcinoma (PLC/PRF/5, Huh7, HepG2) | 6 µM, 48h | CD44, LGR5, EpCAM | Decreased | [5] |
| Hepatocellular Carcinoma (PLC/PRF/5, Huh7, HepG2) | Increasing doses, 24h | Phospho-RB | Decreased | [5] |
| Hepatocellular Carcinoma (PLC/PRF/5, Huh7, HepG2) | Increasing doses | Total AKT | Decreased | [4][5] |
| Colorectal Cancer (HCT116, HT29, DLD1) | Increasing doses | CD133 | Decreased | [6] |
| Human Aortic Smooth Muscle Cells (HASMCs) | 0.5 µM | LC3II, SQSTM1 | Increased | [7] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
This compound (or its E-isomer, JIB-04)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in logarithmic growth phase
-
Sterile pipette tips and tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the treatment period. Allow cells to adhere overnight.
-
Prepare Treatment Medium: On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 10 µM.[7] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired period. Treatment times can range from 4 hours to 72 hours, depending on the experimental goals.[1][7] For analyzing changes in histone methylation, a 24-48 hour incubation is common.[5]
-
Harvesting Cells: After the incubation period, proceed immediately to protein extraction.
Protocol 2: Protein Extraction and Western Blot Analysis
This protocol describes the preparation of whole-cell lysates and subsequent analysis by Western blotting.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Bradford assay reagent or other protein quantification assay
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a Bradford assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells [mdpi.com]
- 5. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (Z)-JIB-04 as a Negative Control in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JIB-04 is widely recognized as a potent, cell-permeable, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] It plays a crucial role in epigenetic research by modulating histone methylation levels and subsequently impacting gene expression, cell proliferation, and apoptosis.[4][5] JIB-04 exists as two geometric isomers: the active (E)-isomer and the significantly less active or inactive (Z)-isomer.[3][4] The (Z)-JIB-04 isomer serves as an essential negative control in cell culture experiments, allowing researchers to distinguish the specific effects of JmjC inhibition from off-target or non-specific cellular responses.[4][6] The (Z)-isomer is reported to be nearly 100-fold less potent than its active counterpart in inhibiting cell viability.[4][7]
This document provides detailed application notes and experimental protocols for the effective use of this compound as a negative control in cell culture studies.
Mechanism of Action
The active (E)-isomer of JIB-04 inhibits a broad range of JmjC histone demethylases, including members of the JARID1, JMJD2, and JMJD3 families.[2] This inhibition leads to an increase in the methylation of histone lysines, such as H3K4, H3K9, and H3K27, thereby altering chromatin structure and gene transcription.[4][8] These epigenetic modifications can trigger various cellular outcomes, including cell cycle arrest, apoptosis, and the suppression of oncogenic pathways like the PI3K/AKT pathway.[2][5]
In contrast, this compound exhibits significantly reduced or no inhibitory activity against these histone demethylases at concentrations where the (E)-isomer is active.[4][6] This property makes it an ideal tool to control for any potential off-target effects of the chemical scaffold itself, ensuring that the observed biological effects are a direct consequence of JmjC inhibition by the active (E)-isomer.
Data Presentation: Recommended Concentrations
The appropriate concentration of this compound for use as a negative control should ideally match the concentration of the active (E)-JIB-04 being used in the experiment. The following table summarizes concentrations of both isomers used in various cell-based assays as reported in the literature.
| Isomer | Cell Line(s) | Concentration Range | Assay Type | Reference |
| This compound (Negative Control) | H358 (NSCLC) | 500 nM | Gene Expression (qRT-PCR) | [4] |
| LDR Carcinoma Cells | 1 µM | Cell Viability, Apoptosis | [4] | |
| Radioresistant NSCLC lines | Not Specified (used for comparison) | Radiosensitization | [6] | |
| (E)-JIB-04 (Active Compound) | H358 (NSCLC) | 100 nM (IC50) | Cell Viability | [4] |
| A549 (NSCLC) | 250 nM (IC50) | Cell Viability | [4] | |
| H358 (NSCLC) | 500 nM | Gene Expression (qRT-PCR) | [4] | |
| LDR Carcinoma Cells | 1 µM | Cell Viability, Apoptosis | [4] | |
| HCC cells (PLC/PRF/5, HepG2) | 6 µM | Cell Cycle, Apoptosis | [5] | |
| Ewing Sarcoma cells (TC32, A673) | 0.3 µM - 2 µM | Cell Viability, Apoptosis | [8] | |
| HASMCs | 0.1 - 1 µmol/L | Cell Viability, Histone Methylation | [9] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound as a Negative Control
This protocol outlines the basic steps for treating cultured cells with this compound alongside its active (E)-isomer.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
(E)-JIB-04 (active isomer)
-
This compound (inactive isomer, negative control)
-
Vehicle control (e.g., DMSO)
-
96-well or other appropriate cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase during the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (E)-JIB-04 and this compound in a suitable solvent such as DMSO. Further dilute the stock solutions in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the vehicle, (E)-JIB-04, or this compound to the respective wells. Ensure that the concentration of this compound matches the concentration of (E)-JIB-04 being tested.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, western blotting, or RNA extraction.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol describes how to assess the effect of this compound on cell viability compared to the active isomer.
Materials:
-
Cells treated according to Protocol 1 in a 96-well plate
-
MTS or MTT reagent (e.g., Promega CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Reagent Addition: At the end of the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Compare the effects of (E)-JIB-04 and this compound. A significant decrease in viability should be observed with the (E)-isomer but not with the (Z)-isomer at the same concentration.[10]
Protocol 3: Western Blotting for Histone Methylation Marks
This protocol allows for the assessment of changes in global histone methylation levels.
Materials:
-
Cells treated according to Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., H3K9me3, H3K27me3) and a loading control (e.g., Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Compare the levels of specific histone methylation marks between the vehicle, (E)-JIB-04, and this compound treated samples. An increase in histone methylation should be apparent with the active isomer, while the negative control should show no significant change.
Mandatory Visualizations
Caption: Mechanism of action of JIB-04 isomers.
Caption: Workflow for using this compound as a negative control.
Caption: JIB-04's effect on the KDM6B-AKT2 signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (Z)-JIB-04 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes
(Z)-JIB-04 is one of two stereoisomers of the pyridine hydrazone known as JIB-04. It is critical for researchers to understand that the biological activity of JIB-04 is isomer-specific. The (E)-isomer of JIB-04 is the active form, functioning as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] In contrast, the (Z)-isomer of JIB-04 is largely considered the inactive form and is frequently used as a negative control in experiments to demonstrate the specificity of the (E)-isomer's effects.[1][3]
The active (E)-JIB-04 isomer does not compete with α-ketoglutarate, a cofactor for JHDMs, but instead disrupts oxygen binding in the enzyme's active site.[2] By inhibiting JHDM activity, (E)-JIB-04 leads to alterations in the histone methylation landscape, which in turn modulates gene expression programs.[1] This mechanism has been leveraged in various mouse models to achieve therapeutic effects, primarily in oncology. In vivo studies have shown that systemic administration of (E)-JIB-04 can reduce tumor burden, prolong survival in models of breast and lung cancer, and inhibit Ewing Sarcoma tumor growth.[1][3] It has also been shown to act as a potent radiosensitizer, significantly enhancing the efficacy of radiation therapy in lung cancer models.[4]
When designing experiments, it is imperative to use the (E)-isomer for studying the biological effects of JHDM inhibition and to include the (Z)-isomer as a control to validate that the observed outcomes are due to specific enzyme inhibition.
Quantitative Data from In Vivo Mouse Studies
The following tables summarize the administration parameters and outcomes for the active (E)-JIB-04 isomer in various mouse models.
Table 1: (E)-JIB-04 in Cancer Xenograft Models
| Mouse Model & Cell Line | Dosage | Administration Route | Vehicle / Formulation | Treatment Schedule | Key Outcome | Reference |
| Immunocompromised (NOD-SCID/Gamma) mice with TC32 (Ewing Sarcoma) xenografts | 50 mg/kg | Oral Gavage | Aqueous suspension in 12.5% DMSO and 12.5% Cremophor EL | Daily | Approximately three-fold reduction in tumor growth compared to vehicle. | [3] |
| Nude female mice with H358 (Lung Cancer) xenografts | Not specified | Intraperitoneal (IP) Injection | Not specified | 5-week treatment | Compromised tumor growth. | [1] |
| Nude female mice with A549 (Lung Cancer) xenografts | Not specified | Oral Gavage | Not specified | Not specified | Reduced tumor volume and weight. | [1] |
| BALB/c mice with orthotopic 4T1 (Breast Cancer) tumors | Not specified | Not specified | Not specified | Not specified | Extended median survival from 28 to 33 days. | [1] |
| Mice with SKOV3 (Ovarian Cancer) xenografts | 50 mg/kg | Intratumoral Injection | Not specified | Not specified | Reduced tumor volume and decreased MECOM expression. | [5] |
Table 2: (E)-JIB-04 in Combination Therapy and Pharmacokinetic Studies
| Study Type | Mouse Model & Cell Line | Dosage | Administration Route | Treatment Schedule | Key Outcome | Reference |
| Radiosensitization | Mice with subcutaneous H1299 (Lung Cancer) tumors | 50 mg/kg | Not specified | Every other day for 12 doses, with 2 Gy IR given 4 hours after drug | Significantly prolonged survival of tumor-bearing mice compared to either treatment alone. | [4] |
| Pharmacokinetics | Healthy mice | 60 mg/kg | Not specified | Single dose | JIB-04 was detectable in the brain, reaching a concentration of approximately 200 nM. | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of (E)-JIB-04 for Oral Gavage
This protocol is adapted from studies on Ewing Sarcoma xenografts.[3]
Materials:
-
(E)-JIB-04 powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile water or saline
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Appropriately sized syringes
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 12.5% DMSO and 12.5% Cremophor EL in sterile water. For example, to make 10 mL of vehicle, mix 1.25 mL of DMSO, 1.25 mL of Cremophor EL, and 7.5 mL of sterile water. Vortex thoroughly to ensure a homogenous solution.
-
Drug Suspension: Weigh the required amount of (E)-JIB-04 powder to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Add a small amount of the vehicle to the (E)-JIB-04 powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously vortexing to create a uniform aqueous suspension.
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the calculated volume of the JIB-04 suspension into a syringe fitted with a gavage needle.
-
Introduce the gavage needle into the side of the mouse's mouth, allowing it to slide gently along the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the liquid.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous Tumor Xenograft Implantation and Treatment
This protocol outlines a general procedure for establishing and treating subcutaneous tumors in mice.[1][3]
Materials:
-
Cancer cell line of interest (e.g., TC32, H358)
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix), thawed on ice
-
Syringes (1 mL) and needles (26-27 gauge)
-
Immunocompromised mice (e.g., NOD-SCID, Nude)
-
Calipers for tumor measurement
-
(E)-JIB-04 and vehicle solutions (prepared as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count to determine viability (e.g., using trypan blue).
-
Resuspend the cell pellet in sterile PBS at a concentration of 10-20 x 10⁶ cells/mL.
-
On ice, mix the cell suspension 1:1 with Matrigel®. For example, mix 100 µL of cell suspension with 100 µL of Matrigel® for a final injection volume of 200 µL containing 1-2 x 10⁶ cells. Keep the mixture on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Implantation:
-
Anesthetize or restrain the mouse according to IACUC-approved procedures.
-
Draw the cell/Matrigel® mixture into a 1 mL syringe.
-
Lift the skin on the flank of the mouse and inject the 200 µL suspension subcutaneously.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their volume using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control (vehicle) groups.[1][4]
-
Initiate treatment according to the desired schedule (e.g., daily oral gavage with 50 mg/kg (E)-JIB-04).[3]
-
-
Efficacy Assessment:
Visualizations of Pathways and Workflows
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic targeting of MECOM/KRAS axis by JIB-04 impairs tumorigenesis and cisplatin resistance in MECOM-amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of (Z)-JIB-04 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JIB-04 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a class of enzymes that play a critical role in epigenetic regulation. JIB-04 exists as two geometric isomers: the (E)-isomer and the (Z)-isomer. The (E)-isomer is widely recognized as the active form that potently inhibits Jumonji histone demethylase activity, leading to anti-proliferative effects in various cancer models.[1][2] Conversely, the (Z)-isomer, also known by its NSC number NSC693627, is generally considered to be inactive or significantly less potent in epigenetic analysis and is often used as a negative control in in vitro experiments.[1][3][4]
This document provides a comprehensive overview of the formulation of JIB-04 for in vivo studies. It is important to note that while detailed formulation protocols are available for the active (E)-isomer, specific protocols for the in vivo administration of the (Z)-isomer are not readily found in the scientific literature, likely due to its characterization as the inactive counterpart. The information presented herein for in vivo formulations is based on studies conducted with the (E)-isomer of JIB-04 and should be considered as a reference for researchers intending to study the (Z)-isomer in vivo.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-JIB-04 is provided in the table below.
| Property | Value |
| Chemical Name | (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine |
| Synonyms | NSC 693627, JIB-04 (inactive isomer) |
| Molecular Formula | C₁₇H₁₃ClN₄ |
| Molecular Weight | 308.77 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
In Vivo Formulation Protocols for JIB-04 ((E)-isomer)
The following protocols have been used for the in vivo administration of the active (E)-isomer of JIB-04 in preclinical animal models. These can serve as a starting point for developing a suitable formulation for the (Z)-isomer, with the understanding that solubility and stability characteristics may differ between the two isomers.
Formulation for Intraperitoneal (i.p.) Injection
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| Sesame Oil | 90% | Vehicle |
Protocol:
-
Dissolve JIB-04 in 100% DMSO to create a stock solution.
-
Add the appropriate volume of the DMSO stock to sesame oil to achieve the final desired concentration and a 10% DMSO concentration.
-
Vortex thoroughly to ensure a uniform suspension.
-
Administer to animals via intraperitoneal injection.
This formulation was used for H358 xenograft models at a dosage of 110 mg/kg.[1]
Formulation for Oral Gavage
| Component | Percentage | Purpose |
| DMSO | 12.5% | Solubilizing agent |
| Cremophor EL | 12.5% | Surfactant/Emulsifier |
| Water | 75% | Vehicle |
Protocol:
-
Dissolve JIB-04 in DMSO.
-
Add Cremophor EL and mix thoroughly.
-
Add water to the desired final volume and mix to form an aqueous suspension.
-
Administer to animals via oral gavage.
This formulation was used for A549 xenograft models at a dosage of 55 mg/kg.[1][5]
Alternative Formulation for Intraperitoneal (i.p.) Injection
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Vehicle |
Protocol:
-
Dissolve JIB-04 in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.
-
This protocol is reported to yield a clear solution with a solubility of ≥ 2.08 mg/mL.[6]
Experimental Workflows
General In Vivo Study Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Signaling Pathway Context
JIB-04 primarily targets the Jumonji family of histone demethylases. These enzymes are key regulators of histone methylation, a critical epigenetic mark that influences gene expression.
Caption: Simplified signaling pathway showing the mechanism of action of (E)-JIB-04.
Summary and Recommendations
While there is a lack of specific in vivo formulation data for this compound, the protocols established for the active (E)-isomer provide a solid foundation for researchers. It is recommended to perform initial solubility and stability tests of this compound in the described vehicles to ensure a suitable formulation for the intended route of administration. Given that the (Z)-isomer is largely considered inactive as a histone demethylase inhibitor, any in vivo studies should have a clear scientific rationale, such as exploring potential off-target effects or using it as a stringent negative control. Careful observation for any unexpected toxicity or physiological effects is also warranted.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for J-04 and its Inactive Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji domain-containing (JMJ) histone demethylases (JHDMs). It has emerged as a valuable tool for studying the role of histone demethylation in various biological processes, particularly in cancer biology. JIB-04 exerts its effects by preventing the removal of methyl groups from histone lysine residues, leading to alterations in gene expression and subsequent cellular responses such as cell cycle arrest, apoptosis, and inhibition of cell proliferation.[1][2][3][4] The compound exists as two isomers: the active (E)-isomer, which is responsible for the inhibitory activity, and the inactive (Z)-isomer, which serves as an excellent negative control for experimental validation.[5][6][7][8] This document provides detailed application notes and experimental protocols for the use of JIB-04 and its inactive isomer in research settings.
Mechanism of Action
JIB-04 is a broad-spectrum inhibitor of JHDMs, a large family of Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation. By inhibiting these enzymes, JIB-04 leads to an increase in the methylation levels of various histone lysine residues, including H3K4, H3K9, and H3K27.[1][4] This alteration in the histone code disrupts normal gene transcription programs, leading to the deregulation of oncogenic pathways and the activation of tumor suppressor genes.[1][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of JIB-04 (E-isomer) against various Jumonji Histone Demethylases
| JHDM Target | IC50 (nM) |
| JARID1A | 230[9][10] |
| JMJD2E | 340[9][10] |
| JMJD3 | 855[9][10] |
| JMJD2A | 445[9][10] |
| JMJD2B | 435[9][10] |
| JMJD2C | 1100[9][10] |
| JMJD2D | 290[9][10] |
Table 2: Growth Inhibitory Activity (IC50) of JIB-04 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Ewing Sarcoma Cells (TC32) | Ewing Sarcoma | 0.13[4] |
| Ewing Sarcoma Cells (A4573) | Ewing Sarcoma | 1.84[4] |
| H358 | Non-small cell lung cancer | 0.1[7] |
| A549 | Non-small cell lung cancer | 0.25[7] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~6 (for 24h treatment)[2][11] |
| HCT116 | Colorectal Cancer | >10 (for 24h treatment)[12] |
| HT29 | Colorectal Cancer | >10 (for 24h treatment)[12] |
| DLD-1 | Colorectal Cancer | >10 (for 24h treatment)[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of JIB-04 on the viability of adherent cancer cells.
Materials:
-
JIB-04 (active E-isomer) and its inactive Z-isomer (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of JIB-04 (E-isomer) and the inactive Z-isomer in complete medium. A typical concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Histone Methylation
This protocol is for assessing the effect of JIB-04 on global histone methylation levels.
Materials:
-
JIB-04 (active E-isomer) and its inactive Z-isomer
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Acid extraction buffer for histones
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3) and total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of JIB-04 (E-isomer), inactive Z-isomer, or vehicle control for 24-48 hours.
-
Harvest the cells and perform histone extraction using an acid extraction protocol.[13][14]
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of histone modifications to the total histone H3 loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of target genes upon JIB-04 treatment.
Materials:
-
JIB-04 (active E-isomer) and its inactive Z-isomer
-
Cancer cell line of interest
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with JIB-04 (E-isomer), inactive Z-isomer, or vehicle control for the desired time period (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers for the target gene and housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualizations
References
- 1. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-JIB-04 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-JIB-04 is a potent, cell-permeable, and pan-selective small molecule inhibitor of the Jumonji domain-containing (JMJ) family of histone demethylases (KDMs).[1][2][3] By inhibiting these enzymes, this compound modulates the methylation status of key histone residues, including H3K4, H3K9, and H3K27, leading to genome-wide alterations in gene expression.[1] This epigenetic modulation disrupts oncogenic programs, induces cell cycle arrest, promotes apoptosis, and inhibits the proliferation and survival of a wide range of cancer cells, while showing selectivity for cancer cells over normal cells.[2][4] These application notes provide a summary of the effects of this compound on various cancer cell lines and detailed protocols for its use in in vitro cancer research.
Mechanism of Action
This compound functions as a pan-inhibitor of Jumonji histone demethylases.[1][3] This family of enzymes plays a crucial role in removing methyl groups from lysine residues on histone tails, thereby regulating chromatin structure and gene transcription. By inhibiting JMJ demethylases, this compound leads to an increase in the methylation levels of specific histone marks, such as H3K4me3, H3K9me3, and H3K27me3.[1] This alteration in the epigenetic landscape results in the deregulation of various signaling pathways critical for cancer cell proliferation and survival, including the PI3K/AKT and Wnt/β-catenin pathways.[5]
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its broad anti-proliferative activity. The following table summarizes the IC50 values for several common cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Ewing Sarcoma | TC32 | 0.13 | [1] |
| Ewing Sarcoma | A4573 | 1.84 | [1] |
| Glioblastoma | A172 | 0.647 | [6] |
| Glioblastoma | DBTRG | 0.186 | [6] |
| Glioblastoma | U251 | 1.047 | [6] |
| Glioblastoma | U87 MG | 1.784 | [6] |
| Lung Cancer | H358 | 0.1 | [2] |
| Lung Cancer | A549 | 0.25 | [2] |
| Prostate Cancer | PC-3 | 15.98 | [7] |
| Prostate Cancer | DU145 | 15.64 | [7] |
| Hepatocellular Carcinoma | PLC/PRF/5 | Not explicitly stated | [5] |
| Hepatocellular Carcinoma | Huh7 | Not explicitly stated | [5] |
| Hepatocellular Carcinoma | HepG2 | Not explicitly stated | [5] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density. The data presented here are for comparative purposes.
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: this compound mediated inhibition of the PI3K/AKT signaling pathway.
Caption: this compound mediated inhibition of the Wnt/β-catenin pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1,500-3,000 cells per well in 100 µL of complete medium in a 96-well plate.[8]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution to the cell suspension immediately before analysis.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) following treatment with this compound.
Materials:
-
Cancer cell lines treated with this compound and vehicle control
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Histone Methylation
This protocol is for detecting changes in global histone methylation levels upon this compound treatment.
Materials:
-
Cancer cell lines treated with this compound and vehicle control
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Prepare protein lysates by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize the levels of histone modifications to the total histone H3 loading control.
-
References
- 1. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
(Z)-JIB-04 not dissolving properly in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving (Z)-JIB-04 in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. What are the common reasons for this?
A1: Several factors can contribute to the poor solubility of this compound in DMSO. These include:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
-
Compound Purity and Isomer: The presence of impurities or using the inactive Z-isomer of JIB-04 could potentially affect its solubility characteristics.
-
Concentration: Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in DMSO will result in undissolved material.
-
Temperature: Dissolution may be slower at room temperature. Gentle warming can often improve solubility.[1]
-
Insufficient Agitation: Inadequate mixing, vortexing, or sonication can lead to incomplete dissolution.
Q2: What is the recommended procedure for dissolving this compound in DMSO?
A2: A detailed experimental protocol for preparing a this compound stock solution in DMSO is provided in the "Experimental Protocols" section below. The general steps involve using anhydrous, high-purity DMSO, adding the solvent to the compound, and employing a combination of vortexing, gentle heating, and sonication to facilitate dissolution.
Q3: Can I heat the this compound solution to improve its solubility?
A3: Yes, gentle heating is a recommended step to aid in the dissolution of this compound. It is advisable to warm the solution to 37°C.[1] Avoid excessive or prolonged heating to prevent potential degradation of the compound.
Q4: What should I do if the compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer?
A4: This is a common phenomenon known as "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO becomes insoluble upon dilution into an aqueous medium. To mitigate this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
Q5: What are the recommended storage conditions for a this compound stock solution in DMSO?
A5: Once prepared, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, please follow the troubleshooting workflow outlined below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Data Presentation
The solubility of this compound in DMSO can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data.
| Supplier | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| Selleck Chemicals | DMSO | 62 | 200.8 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| MedchemExpress | DMSO | 50 | 161.94 | Need ultrasonic; Hygroscopic DMSO has a significant impact on solubility. |
| Cayman Chemical | DMSO | 5 | - | |
| Tocris Bioscience | DMSO | 30.88 | 100 | |
| APExBIO | DMSO | ≥14.2 | - | Insoluble in H2O; ≥2.83 mg/mL in EtOH with ultrasonic. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a fresh, unopened bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. It is recommended to start with a concentration within the reported solubility limits (e.g., 10 mM).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient to dissolve the compound, place the vial in a 37°C water bath or heating block for 5-10 minutes. Intermittently vortex the vial during heating.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the clear stock solution into single-use vials and store at -20°C or -80°C.
Signaling Pathway
This compound is known as an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetics by removing methyl groups from histone lysine residues, thereby regulating gene expression.
Caption: The inhibitory action of this compound on the JmjC histone demethylase pathway.
References
unexpected activity of (Z)-JIB-04 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activity with (Z)-JIB-04 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample, which is supposed to be the inactive isomer, is showing biological activity in my experiments. Why is this happening?
A1: While this compound is widely reported as the inactive isomer compared to the active (E)-JIB-04, there are several potential reasons for observing unexpected activity:
-
Isomer Contamination: Your this compound sample may be contaminated with the active (E)-isomer. We recommend verifying the isomeric purity of your compound using analytical methods like HPLC or NMR spectroscopy.
-
Isomerization: There is a possibility of (Z)- to (E)-isomer conversion under certain experimental conditions, such as in specific solvents, at certain temperatures, or upon exposure to light.
-
Cell-Type Specific Activity: Recent studies have shown that this compound can exert biological effects in specific cell lines. For example, it has been observed to inhibit the proliferation of SKOV3 and OVSAHO ovarian cancer cells, albeit at a higher concentration than the (E)-isomer.[1] This activity may be independent of Jumonji histone demethylase inhibition and could involve other signaling pathways like the ERK/EGR1 pathway.[1]
-
Off-Target Effects: this compound may have off-target activities unrelated to Jumonji histone demethylase inhibition. One potential off-target effect is iron chelation, as JIB-04 has been suggested to have iron-chelating properties at higher concentrations.[2]
-
Pan-Assay Interference Compounds (PAINS) Behavior: JIB-04 contains a hydrazone functional group, which is recognized as a potential PAINS substructure. PAINS can lead to non-specific interactions and false-positive results in various high-throughput screening assays. The hydrazone class of compounds is known to exhibit a wide range of biological activities.[3][4][5]
Q2: What are the key differences in activity between the (E) and (Z) isomers of JIB-04?
A2: The (E)-isomer of JIB-04 is the active form that acts as a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[2] It does not compete with the co-substrate α-ketoglutarate.[2] In contrast, the (Z)-isomer is generally considered inactive or significantly less potent in its ability to inhibit these epigenetic enzymes.[6][7] However, as noted, the (Z)-isomer has shown anti-proliferative effects in certain cancer cell lines through mechanisms that may be independent of KDM inhibition.[1]
Q3: How can I verify the isomeric purity of my JIB-04 sample?
A3: To ensure the quality of your experimental results, it is crucial to verify the isomeric purity of your JIB-04 sample. The following analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating isomers. A chiral HPLC method could be particularly effective in resolving the (E) and (Z) isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to differentiate between the (E) and (Z) isomers. The chemical shifts of the protons will differ between the two isomers due to their different spatial arrangements.
Q4: What are the known signaling pathways affected by JIB-04?
A4: The active (E)-isomer of JIB-04, through its inhibition of Jumonji histone demethylases, can modulate various signaling pathways, including:
-
PI3K/AKT Pathway: JIB-04 has been shown to affect the PI3K/AKT pathway, which is crucial for cell growth and survival.[8][9][10]
-
Wnt/β-catenin Signaling Pathway: In some cancer types, JIB-04 has been found to inhibit the Wnt/β-catenin signaling pathway.
-
ERK/EGR1 Pathway: The unexpected activity of this compound in certain ovarian cancer cell lines has been linked to the modulation of the ERK/EGR1 pathway.[1]
Troubleshooting Guide
If you are observing unexpected activity with this compound, follow these troubleshooting steps:
-
Verify Isomeric Purity:
-
Action: Analyze your this compound sample using HPLC or NMR to determine the percentage of (E)-isomer contamination.
-
Interpretation: If significant contamination with the (E)-isomer is detected, this is the likely cause of the observed activity. Obtain a new, high-purity batch of this compound.
-
-
Assess Potential for Isomerization:
-
Action: Prepare a fresh stock solution of this compound in your experimental solvent (e.g., DMSO) and analyze its isomeric composition over time and after exposure to experimental conditions (e.g., light, temperature).
-
Interpretation: If you observe an increase in the (E)-isomer over time, isomerization may be occurring. Prepare fresh solutions immediately before each experiment and protect them from light and extreme temperatures.
-
-
Investigate Off-Target Effects:
-
Action: To test for iron chelation, perform your experiment in the presence of an excess of iron (e.g., ferric ammonium citrate).
-
Interpretation: If the addition of iron rescues the effect of this compound, it suggests that the observed activity may be due to iron chelation.
-
-
Consider PAINS Behavior:
-
Action: Review the literature on PAINS and the specific assays you are using. Consider running control experiments with other known PAINS that are structurally distinct from JIB-04.
-
Interpretation: If other PAINS produce similar results, the observed activity of this compound may be a non-specific artifact of the assay.
-
-
Confirm Cell-Type Specific Effects:
-
Action: If you are working with a cell line where this compound activity has not been previously reported, perform dose-response experiments and compare the effects to those observed in a cell line known to be sensitive (e.g., SKOV3) and one known to be insensitive.
-
Interpretation: This will help determine if the observed activity is a genuine, cell-type-specific biological response.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of (E)-JIB-04 against Jumonji Histone Demethylases
| Target Demethylase | IC50 (nM) |
| JARID1A | 230[11] |
| JMJD2A | 445[11] |
| JMJD2B | 435[11] |
| JMJD2C | 1100[11] |
| JMJD2D | 290[11] |
| JMJD2E | 340[11] |
| JMJD3 | 855[11] |
Table 2: Anti-proliferative Activity (IC50) of JIB-04 Isomers in Selected Cancer Cell Lines
| Cell Line | Isomer | IC50 | Reference |
| SKOV3 (Ovarian Cancer) | (E)-JIB-04 | 0.7 µM | [1] |
| SKOV3 (Ovarian Cancer) | This compound | 6 µM | [1] |
| H358 (Lung Cancer) | (E)-JIB-04 | 100 nM | [2] |
| A549 (Lung Cancer) | (E)-JIB-04 | 250 nM | [2] |
| TC32 (Ewing Sarcoma) | (E)-JIB-04 | 0.13 µM | [12] |
| A4573 (Ewing Sarcoma) | (E)-JIB-04 | 1.84 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., (E)-JIB-04 or another cytotoxic agent) in cell culture medium. Add the compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or after solubilizing the formazan crystals with a suitable solvent (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Histone Modifications
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., H3K27me3, H3K9me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A standard experimental workflow for testing the activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-JIB-04 stability and degradation in solution
Welcome to the technical support center for (Z)-JIB-04. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from JIB-04?
This compound is the Z-isomer of JIB-04. It is considered the inactive form of the molecule in epigenetic analysis, while the E-isomer is the active pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1][2] Due to its inactivity, this compound is an ideal negative control for experiments involving the active E-isomer of JIB-04.
Q2: How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from multiple suppliers. Always refer to the manufacturer's product data sheet for specific storage recommendations.
Q3: What is the best solvent to dissolve this compound?
This compound is soluble in DMSO.[3][4] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.
Q4: How should I prepare working solutions of this compound for my experiments?
It is highly recommended to prepare fresh working solutions for each experiment to ensure compound integrity.[1] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Q5: Is this compound stable in aqueous solutions or cell culture media?
While specific public data on the degradation kinetics of this compound in aqueous solutions is limited, it is general practice to assume that small molecules may have limited stability in aqueous environments. For this reason, preparing fresh dilutions in your experimental buffer or media from a DMSO stock solution immediately before use is the best practice.[1]
Troubleshooting Guides
Problem: I am observing inconsistent or no effect with this compound as a negative control.
This could be due to several factors related to the stability and handling of the compound. Follow this troubleshooting workflow:
References
Technical Support Center: Optimizing (Z)-JIB-04 Concentration for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of (Z)-JIB-04, ensuring minimal off-target effects. As the inactive isomer of the pan-selective Jumonji C (JmjC) histone demethylase inhibitor JIB-04, this compound serves as a crucial negative control in experiments.[1][2] However, at high concentrations, even inactive isomers can induce non-specific cellular responses. This guide will help you determine the appropriate concentration range for your experiments and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in research?
A1: this compound is the inactive geometric isomer of JIB-04.[1][2] Its primary and recommended use is as a negative control in experiments investigating the effects of the active (E)-JIB-04 isomer.[1] Since this compound does not significantly inhibit JmjC histone demethylases at concentrations where the (E)-isomer is active, it helps to distinguish specific on-target effects from non-specific or off-target cellular responses.[1][3]
Q2: What are the potential risks of using this compound at high concentrations?
A2: While this compound is considered inactive against its intended target, using it at excessively high concentrations can lead to off-target effects. High concentrations of any small molecule can induce cellular stress, leading to unintended consequences such as cytotoxicity, activation of stress-response pathways (e.g., p38 MAPK), and ultimately, apoptosis.[4][5][6] These effects are not specific to the inhibition of JmjC demethylases and can confound experimental results.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound should be the highest concentration at which the active (E)-JIB-04 isomer shows a clear biological effect in your experimental system, without this compound itself inducing any observable phenotype. It is crucial to perform a dose-response experiment to determine the IC50 of the active (E)-isomer in your specific cell line and assay. The corresponding concentration of the (Z)-isomer can then be used as a negative control. For example, if the (E)-isomer has an IC50 of 1 µM, you should test the (Z)-isomer at 1 µM.
Q4: I am observing unexpected effects with this compound, what could be the cause?
A4: If you observe unexpected cellular effects such as decreased cell viability, changes in morphology, or activation of stress markers with this compound, consider the following:
-
Concentration is too high: You may be using a concentration of this compound that is high enough to induce non-specific cellular stress.
-
Compound purity: Ensure the purity of your this compound compound. Impurities could be biologically active.
-
Cell line sensitivity: Some cell lines may be more sensitive to high concentrations of small molecules.
-
Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not causing toxicity.
Troubleshooting Guides
Issue 1: High background signal or unexpected activity with this compound.
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound begins to show cytotoxic effects in your cell line of interest. This will define the upper limit for its use as a negative control.
-
Compare with the Active Isomer: Run a parallel dose-response experiment with (E)-JIB-04 to identify the effective concentration range of the active compound.
-
Select an Appropriate Concentration: Choose a concentration for this compound that is equivalent to a potent concentration of (E)-JIB-04 but well below the cytotoxic threshold of the (Z)-isomer.
-
Issue 2: Inconsistent results when using this compound as a negative control.
-
Possible Cause: Variability in experimental conditions or compound handling.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment to avoid degradation.
-
Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is identical in all experimental wells, including the vehicle control.
-
Monitor Cell Health: Ensure that cells are healthy and in the logarithmic growth phase before treatment.
-
Data Presentation
Table 1: Comparative Activity of (E)-JIB-04 and this compound in Cancer Cell Lines
| Cell Line | (E)-JIB-04 IC50 (nM) | This compound Activity at tested concentrations | Reference |
| H358 (Lung Cancer) | 100 | Inactive at 1 µM | [1] |
| A549 (Lung Cancer) | 250 | Inactive | [1] |
| LNCaP (Prostate Cancer) | ~10 | Not specified | [7] |
| VCaP (Prostate Cancer) | ~10 | Not specified | [7] |
Table 2: In Vitro Inhibition of JmjC Demethylases by (E)-JIB-04
| JmjC Enzyme | IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD3 | 855 |
| JMJD2A | 445 |
| JMJD2B | 435 |
| JMJD2C | 1100 |
| JMJD2D | 290 |
| Data from Tocris Bioscience and Selleck Chemicals.[7][8] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound and the potency of (E)-JIB-04.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and (E)-JIB-04 in culture medium. A common starting concentration for the dilution series is 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for (E)-JIB-04 and the concentration at which this compound induces cytotoxicity.
Protocol 2: Western Blot for Histone Methylation
This protocol allows for the assessment of on-target activity of (E)-JIB-04 and the lack thereof for this compound by measuring global histone methylation levels.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of (E)-JIB-04, this compound, and a vehicle control for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins on a high-percentage polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies specific for the histone mark of interest (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the histone methylation signal to the total histone H3 signal.
Mandatory Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Potential cellular stress pathway activated by high concentrations of this compound.
Caption: The intrinsic apoptosis pathway, a potential downstream effect of cellular stress.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular Stress Responses: Cell Survival and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular stress response pathways and ageing: intricate molecular relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with (Z)-JIB-04 Negative Control
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results with the (Z)-JIB-04 negative control in their experiments. This resource offers troubleshooting guides and frequently asked questions to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound?
This compound is the inactive diastereomer of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1] It is designed to be used as a negative control alongside the active (E)-JIB-04 isomer to help ensure that any observed biological effects are due to the specific inhibition of JmjC demethylases and not due to off-target effects of the chemical scaffold.[1]
Q2: Why is my this compound negative control showing biological activity?
Ideally, this compound should be inactive in epigenetic analyses.[2] If you observe unexpected activity, it could be due to several factors including:
-
Isomerization: The (Z)-isomer may be converting to the active (E)-isomer under your experimental conditions.
-
Compound Purity: The this compound stock may contain impurities or a higher than expected percentage of the (E)-isomer.
-
Off-Target Effects: At high concentrations, the compound may exhibit non-specific activity unrelated to JmjC inhibition.
-
Experimental Artifacts: Issues with experimental setup, such as solvent effects or assay interference, could be a cause.
Q3: What is the known potency of the active (E)-JIB-04 isomer?
The active (E)-isomer of JIB-04 is a potent inhibitor of several JmjC histone demethylases. The half-maximal inhibitory concentrations (IC50) vary for different enzymes.
| Target Enzyme | IC50 (nM) |
| JARID1A | 230[3] |
| JMJD2E | 340[3] |
| JMJD3 | 855[3] |
| JMJD2A | 445[3] |
| JMJD2B | 435[3] |
| JMJD2C | 1100[3] |
| JMJD2D | 290[3] |
Q4: How should I prepare and store this compound stock solutions?
To minimize degradation and isomerization, follow these storage guidelines:
-
Solid Compound: Store as a lyophilized powder at -20°C for up to 1 year or -80°C for up to 2 years.[2]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[4] Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as a negative control.
Issue 1: The this compound negative control shows activity similar to the (E)-JIB-04 active isomer.
This could indicate that the (Z)-isomer is converting to the active (E)-form or that the stock is contaminated.
-
Verify Compound Identity and Purity:
-
Confirm the identity and purity of your this compound stock using methods like NMR or HPLC/MS.[5] Ensure the percentage of the (E)-isomer is negligible.
-
-
Evaluate Isomer Stability under Experimental Conditions:
-
The pyridine hydrazone scaffold of JIB-04 may be susceptible to isomerization under certain conditions (e.g., exposure to light, specific pH, or prolonged incubation at 37°C).[6]
-
Recommendation: Protect your compound from light during storage and experiments. Minimize the duration of incubation where possible.
-
-
Perform a Dose-Response Comparison:
-
Run a parallel dose-response experiment with both (E)-JIB-04 and this compound. A significantly right-shifted curve for the (Z)-isomer might suggest a small contamination with the active form.
-
-
Source a Fresh Batch:
-
If purity or isomerization is suspected, obtain a new, quality-controlled batch of this compound from a reputable supplier.
-
Issue 2: The this compound control exhibits cytotoxicity or other biological effects at high concentrations.
Even inactive analogs can have off-target effects when used at high concentrations.
-
Determine the Optimal Concentration Range:
-
Check for Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%).[4]
-
-
Investigate Potential Off-Target Effects of the Chemical Scaffold:
Experimental Protocols
General Protocol for Cell Viability Assay
This protocol provides a general framework for assessing the effect of JIB-04 isomers on cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of (E)-JIB-04 and this compound in your cell culture medium.
-
Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the compounds or vehicle.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Use a standard method such as an MTS or MTT assay to determine cell viability according to the manufacturer's protocol.
-
Measure absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the dose-response curves and calculate the IC50 values.
-
Visualizations
JIB-04 Isomer Relationship
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone demethylases inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 6. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02909G [pubs.rsc.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential cytotoxicity of (Z)-JIB-04 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (Z)-JIB-04, with a specific focus on its potential cytotoxicity at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is the (Z)-isomer of JIB-04 biologically active?
A1: The (Z)-isomer of JIB-04 is generally considered the inactive or significantly less potent form compared to the (E)-isomer.[1][2][3] The (E)-isomer is responsible for the potent, pan-selective inhibition of Jumonji histone demethylases (JHDMs).[2][3] If you are observing unexpected biological activity or cytotoxicity, it is crucial to confirm the isomeric purity of your compound.
Q2: At what concentrations does JIB-04 typically exhibit cytotoxic effects?
A2: JIB-04's cytotoxic effects are dose-dependent and cell-line-specific. While it can inhibit the growth of some cancer cell lines with IC50 values in the low nanomolar range (as low as 10 nM)[4][5], higher concentrations are often required to induce significant cytotoxicity and apoptosis. For example, a concentration of 2.5 µM (2500 nM) has been shown to activate apoptotic pathways in glioblastoma cells.[4] In human aortic smooth muscle cells, little toxicity was observed at concentrations below 1 µmol/L.[6]
Q3: What is the mechanism of JIB-04-induced cytotoxicity at high concentrations?
A3: At elevated concentrations, JIB-04 can induce cell death through multiple mechanisms, including:
-
Activation of Apoptosis: JIB-04 can trigger programmed cell death by activating the p53/Bcl-2/caspase signaling pathway.[4][7] This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the activation of caspases.[7]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, often at the G1/S or G2/M phase, preventing cell proliferation.[6][8][9] This is linked to the inhibition of the AKT/FOXO3a/p21/RB/E2F signaling axis.[8][9]
-
Induction of DNA Damage: In some cancer cells, such as Ewing Sarcoma, JIB-04 treatment leads to increased DNA damage, contributing to cell death.[10]
-
Inhibition of Pro-Survival Pathways: JIB-04 can inactivate the PI3K/AKT pathway, a critical signaling cascade for cell survival and growth.[4]
Q4: Does JIB-04 show selective cytotoxicity towards cancer cells?
A4: Yes, JIB-04 has been shown to be selectively cytotoxic to cancer cells compared to their normal counterparts.[2][4] For instance, lung and prostate cancer cell lines are more sensitive to JIB-04 than normal human bronchial epithelial cells (HBECs) and prostate stromal/epithelial cells (PrSCs/PrECs).[4][5] Similarly, it was found to inhibit the growth of Ewing Sarcoma cells with little to no effect on normal human mesenchymal stem cells (hMSCs).[10]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death in my experiment.
-
Possible Cause 1: Isomer Inactivity. You may be using the this compound isomer, which is reported to be inactive in epigenetic analysis.[1][11]
-
Solution: Confirm the identity and purity of your compound. The (E)-isomer is the active form that inhibits Jumonji histone demethylases.[3]
-
-
Possible Cause 2: High Concentration. The concentration of JIB-04 being used may be too high for your specific cell line, leading to off-target effects or overt cytotoxicity instead of the desired specific inhibition.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your experiment. Start with a lower concentration (e.g., in the nanomolar range) and titrate up. Check the literature for IC50 values in similar cell lines.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve JIB-04 (commonly DMSO) may be causing toxicity at the final concentration used in the cell culture media.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤0.1% for DMSO). Run a vehicle-only control (cells treated with the same concentration of solvent without JIB-04) to assess solvent toxicity.
-
-
Possible Cause 4: Cell Line Sensitivity. Your cell line may be particularly sensitive to JIB-04.
-
Solution: Review literature for data on your specific cell line. If none is available, a thorough dose-response experiment is critical. Consider using a less sensitive cell line for comparison if possible.
-
Issue 2: I am not observing the expected apoptotic effect.
-
Possible Cause 1: Insufficient Concentration. The concentration of JIB-04 may be too low to induce apoptosis. While it may be sufficient to inhibit proliferation, higher concentrations are often needed to trigger apoptotic pathways.[4]
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time may be too short for the cells to undergo apoptosis.
-
Solution: Extend the treatment duration. Apoptosis assays are often performed after 24, 48, or even 72 hours of treatment.
-
-
Possible Cause 3: Apoptosis Assay Sensitivity. The chosen assay may not be sensitive enough, or the time point of measurement might be suboptimal for detecting apoptosis.
-
Solution: Use a combination of apoptosis assays, such as Annexin V/PI staining for early/late apoptosis and a caspase activity assay (e.g., Caspase-3/7 Glo) to confirm the results.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of JIB-04 in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 (µM) | Assay Duration |
| Ewing Sarcoma | TC32 | 0.13 | 48 hours |
| Ewing Sarcoma | A4573 | 1.84 | 48 hours |
| Lung Cancer | H358 | As low as 0.01 | 4 days |
| Prostate Cancer | - | As low as 0.01 | 4 days |
| Hepatocellular Carcinoma | PLC/PRF/5 | ~6.0 (for G1 arrest) | 24 hours |
Data compiled from references[5][8][10].
Table 2: In Vitro Inhibitory Concentrations (IC50) of JIB-04 against Jumonji Histone Demethylases
| Enzyme Target | IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD3 | 855 |
| JMJD2A | 445 |
| JMJD2B | 435 |
| JMJD2C | 1100 |
| JMJD2D | 290 |
Data compiled from references[4][5].
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from methodologies used in studies of JIB-04.[4][5]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: The following day, prepare serial dilutions of JIB-04 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of JIB-04 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., Promega's CellTiter 96® AQueous One Solution) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells (set to 100% viability) to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
This protocol is based on the methodology described for investigating JIB-04-induced apoptosis.[7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of JIB-04 or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Workflow for assessing JIB-04 cytotoxicity.
Caption: JIB-04 induced p53-mediated apoptosis pathway.
Caption: Troubleshooting unexpected cytotoxicity with JIB-04.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Technical Support Center: (Z)-JIB-04
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of (Z)-JIB-04.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound, with a solubility of up to 100 mM.[1][2][3]
Q2: How should I store the powdered form of this compound for long-term use?
A2: For long-term storage, the powdered form of this compound should be stored at -20°C.[4][5][6] Under these conditions, it is reported to be stable for at least two to four years.[4][5][6] For short-term storage (days to weeks), 0-4°C is also acceptable.[6]
Q3: What are the optimal conditions for long-term storage of this compound stock solutions?
A3: For long-term storage of stock solutions, it is recommended to store aliquots at -80°C, which can preserve stability for up to two years.[5][7] Storage at -20°C is also an option, with stability maintained for up to one year.[7] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[5][7]
Q4: Can I store this compound stock solutions at -20°C?
A4: Yes, stock solutions can be stored at -20°C. However, the stability is reduced compared to storage at -80°C. At -20°C, the solution is generally stable for up to one month to a year, depending on the supplier's recommendation.[2][5][7][8]
Q5: Is it advisable to prepare fresh solutions of this compound for each experiment?
A5: Whenever possible, it is best to prepare fresh solutions for each experiment to ensure optimal activity.[2] If you are conducting in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C for 10 minutes and/or use an ultrasonic bath to help redissolve the precipitate.[8] Ensure the solution is clear before use. |
| Inconsistent or weaker than expected experimental results. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[5][7] Verify the storage conditions and duration. If degradation is suspected, use a fresh vial of the compound. |
| Difficulty dissolving the powdered compound. | The compound may have limited solubility in the chosen solvent at the desired concentration. | Ensure you are using a fresh, anhydrous grade of DMSO.[5] As mentioned, warming and sonication can aid dissolution.[7][8] |
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for this compound in both powdered and solution forms based on information from various suppliers.
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Powder | -20°C | ≥ 4 years | Cayman Chemical[4] |
| -20°C | 3 years | Selleck Chemicals[5] | |
| -20°C (long-term) | > 2 years | MedKoo Biosciences[6] | |
| 0-4°C (short-term) | Days to weeks | MedKoo Biosciences[6] | |
| Stock Solution | -80°C | 2 years | MedchemExpress[7] |
| -80°C | 1 year | Selleck Chemicals[5] | |
| -20°C | 1 year | MedchemExpress[7] | |
| -20°C | Up to 1 month | Hello Bio[2] | |
| Below -20°C | Several months | APExBIO[8] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Bring the vial of powdered this compound to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the vial to 37°C or use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.
-
Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for shorter-term storage).
Protocol for Assessing the Stability of this compound Stock Solutions
-
Prepare a fresh stock solution of this compound in DMSO and immediately perform a baseline activity assay (e.g., an in vitro histone demethylase inhibition assay) and an analytical measurement (e.g., HPLC-MS to determine purity and concentration).
-
Aliquot the remaining stock solution and store it under the desired long-term storage conditions (e.g., -80°C).
-
At specified time points (e.g., 3, 6, 12, and 24 months), thaw one aliquot of the stored solution.
-
Repeat the same activity assay and analytical measurement performed at baseline.
-
Compare the results from the stored samples to the baseline measurements to determine the percentage of degradation and loss of activity over time.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 3. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
troubleshooting (Z)-JIB-04 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-JIB-04, focusing on the common issue of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the (E)-isomer?
A1: this compound is one of the two geometric isomers of the JIB-04 molecule. It is crucial to understand that the (E)-isomer is the biologically active form that acts as a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1][2] The (Z)-isomer is generally considered inactive in epigenetic analyses.[3][4] If you are observing a lack of biological effect alongside precipitation, it is essential to confirm which isomer you are using.
Q2: Why is my this compound precipitating in the cell culture media?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:
-
Improper Dissolution: The compound may not have been fully dissolved in the initial stock solution.
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Low Serum Concentration: Components in fetal bovine serum (FBS) or other sera can help stabilize hydrophobic compounds.[5] Media with low or no serum are more prone to precipitation.
-
Media Composition: The specific components of your cell culture media could interact with this compound, reducing its solubility.
-
Temperature Changes: Moving the media from a warmer incubator to a cooler environment (like a biosafety cabinet) can decrease the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of JIB-04.[4][6][7][8] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Initial Checks and Solutions
| Issue | Possible Cause | Recommended Action |
| Precipitate forms immediately upon addition to media | Incomplete dissolution of the stock solution. | Ensure your this compound is fully dissolved in DMSO before further dilution. Gentle warming or sonication of the stock solution vial may help.[8][9] |
| High final concentration in media. | Try lowering the final concentration of this compound in your experiment. | |
| Shock precipitation from direct addition of concentrated stock. | First, dilute the DMSO stock in a small volume of complete media (with serum) before adding it to the final culture volume. | |
| Precipitate forms over time in the incubator | Compound instability in aqueous solution. | Prepare fresh working solutions for each experiment and add them to the cell culture immediately. |
| Low serum concentration. | If your experimental design allows, increase the serum concentration in your media (e.g., to 10% FBS).[5] | |
| Inconsistent precipitation between experiments | Variability in media preparation. | Ensure consistent media formulation, including pH and the source and lot of serum. |
| Freeze-thaw cycles of the stock solution. | Aliquot your stock solution after the initial preparation to avoid repeated freezing and thawing.[6] |
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: (Z)-JIB-04
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-JIB-04.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from JIB-04?
A1: this compound is the Z-isomer of JIB-04, a pan-selective inhibitor of the Jumonji (JMJ) family of histone demethylases.[1][2] Crucially, this compound is considered the inactive isomer, while the E-isomer is the biologically active form that inhibits JMJ demethylase activity.[3][4] Therefore, this compound is an essential tool for use as a negative control in experiments to ensure that the observed effects of the E-isomer are due to its intended biological activity and not off-target or non-specific effects.
Q2: What is the mechanism of action of the active JIB-04 (E-isomer)?
A2: The active E-isomer of JIB-04 inhibits the enzymatic activity of Jumonji C (JmjC) domain-containing histone demethylases.[5] These enzymes are responsible for removing methyl groups from lysine residues on histones, a key process in epigenetic regulation of gene expression.[6] By inhibiting these demethylases, JIB-04 can lead to alterations in gene transcription, which has been shown to selectively block the growth of cancer cells.[4][5]
Q3: Why is it critical to use this compound as a negative control?
A3: Using an inactive isomer like this compound as a negative control is a fundamental aspect of rigorous experimental design.[7][8] It helps to distinguish between the specific biological effects of the active E-isomer and any non-specific effects that might arise from the chemical scaffold of the molecule. Observed effects that are present with the active E-isomer but absent with the inactive (Z)-isomer can be more confidently attributed to the inhibition of the target (Jumonji demethylases).
Q4: What are the typical storage and handling recommendations for this compound?
A4: While specific supplier recommendations should always be followed, general guidelines for small molecules like this compound are:
-
Solid form: Store at -20°C or -80°C for long-term stability.[2][9]
-
In solution (e.g., in DMSO): Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][9] It's important to note that moisture-absorbing solvents like DMSO can impact solubility over time.[9]
Troubleshooting Guide: Lot-to-Lot Variability of this compound
Lot-to-lot variability is a potential concern for any research chemical, including inactive isomers. While vendors typically provide a certificate of analysis (CoA) with purity data (often ≥98%), variations in the impurity profile or physical properties between batches can still occur.[9][10]
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected biological activity with this compound | 1. Contamination with the active E-isomer: The most likely cause of unexpected activity. The manufacturing process may result in varying ratios of E/Z isomers between lots. 2. Presence of other biologically active impurities: Synthesis byproducts or contaminants could have off-target effects. | 1. Perform analytical chemistry to assess isomer purity. Use HPLC or SFC to separate and quantify the E and Z isomers (see Protocol 1). Compare the E-isomer content to the vendor's CoA. 2. Conduct a dose-response experiment with the new lot of this compound alongside a previously validated lot (if available) and the active E-isomer. This will help determine if the observed activity is dose-dependent and how it compares to the active compound. |
| Inconsistent results when using a new lot of this compound as a negative control | 1. Differences in solubility: Minor variations in the solid-state properties (e.g., crystallinity) between lots can affect how well the compound dissolves. 2. Degradation of the compound: Improper storage or handling of the new lot could lead to degradation. | 1. Visually inspect the solution for any precipitate. If solubility issues are suspected, try gentle warming or sonication. Always prepare the solution in the same manner for each experiment. 2. Confirm the identity and integrity of the new lot using NMR or LC-MS (see Protocols 2 and 3). Compare the spectra to the expected structure and data from previous lots if available. |
| Difficulty dissolving a new lot of this compound | 1. Different physical form: The compound may be in a different polymorphic or amorphous state compared to previous lots. 2. Incorrect solvent or concentration: The solvent may not be appropriate for the desired concentration. | 1. Contact the supplier to inquire about any known differences in the physical form of the new lot. 2. Review the solubility information on the product datasheet. For this compound, DMSO is a common solvent.[9] If preparing a stock solution, ensure it is fully dissolved before further dilution. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄ | [10] |
| Molecular Weight | 308.77 g/mol | [10] |
| CAS Number | 199596-24-2 | [9][10] |
| Appearance | Solid powder | N/A |
| Purity (Typical) | ≥98% | [10] |
| Storage (Solid) | -20°C or -80°C | [2][9] |
| Common Solvent | DMSO | [9] |
Experimental Protocols
Protocol 1: Quality Control of this compound Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a new lot of this compound and quantify any potential contamination with the active E-isomer.
Materials:
-
This compound (new and, if available, a previously validated lot)
-
JIB-04 (E-isomer) standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Method:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound lot to be tested in DMSO.
-
Prepare a 1 mg/mL stock solution of the JIB-04 (E-isomer) standard in DMSO.
-
Create a mixed standard by combining small amounts of the (Z) and E-isomer stock solutions to help identify the retention times of each isomer.
-
-
HPLC Method: A published method for the analysis of JIB-04 can be adapted.[11]
-
Column: ACE Excel 2 Super C18 column (or equivalent).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high acetonitrile concentration will likely be needed to separate the isomers. An example could be starting at 30% B and increasing to 90% B over 10-15 minutes.
-
Flow Rate: 0.5 mL/min.[11]
-
Detection Wavelength: Monitor at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject the mixed standard to determine the retention time of the E and Z isomers.
-
Inject the new lot of this compound.
-
Analyze the resulting chromatogram. The purity can be estimated by the area of the main this compound peak relative to the total area of all peaks.
-
Quantify the percentage of any contaminating E-isomer by comparing its peak area to a standard curve generated from the E-isomer standard.
-
Protocol 2: Structural Confirmation of this compound by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of a new lot of this compound.
Materials:
-
This compound powder
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Method:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube. Ensure the solid is fully dissolved.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the observed chemical shifts, multiplicities, and integration of the peaks to the expected spectrum for the this compound structure. The aromatic protons will have characteristic signals in the downfield region of the spectrum.
-
Compare the spectrum to the vendor's CoA or previously acquired data for a known good lot.
-
Protocol 3: Using this compound as a Negative Control in a Cell-Based Assay
Objective: To appropriately use this compound as a negative control in an experiment designed to test the effects of the active JIB-04 (E-isomer).
Materials:
-
This compound
-
JIB-04 (E-isomer)
-
Cell line of interest
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., for viability, gene expression, or protein level analysis)
-
Vehicle control (e.g., DMSO)
Method:
-
Experimental Design:
-
Include the following experimental groups:
-
Untreated cells
-
Vehicle control (e.g., DMSO at the same final concentration as the JIB-04 solutions)
-
This compound (at the same concentration(s) as the E-isomer)
-
JIB-04 (E-isomer) (at a range of concentrations to determine a dose-response)
-
-
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize.
-
Prepare working solutions of this compound and JIB-04 (E-isomer) by diluting the stock solutions in cell culture media.
-
Treat the cells with the respective compounds or vehicle for the desired duration of the experiment.
-
-
Assay and Data Analysis:
-
Perform the desired downstream analysis (e.g., cell viability assay, qPCR for target gene expression, Western blot for histone methylation marks).
-
Compare the results from the this compound-treated group to both the vehicle control and the JIB-04 (E-isomer)-treated group.
-
Expected Outcome: The this compound group should show results that are not significantly different from the vehicle control group. The JIB-04 (E-isomer) group should show a dose-dependent effect. Any significant effect observed with this compound may indicate a problem with that lot of the compound (see Troubleshooting Guide).
-
Mandatory Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. fiveable.me [fiveable.me]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Z-JIB-04 - LKT Labs [lktlabs.com]
- 11. A UHPLC-MS/MS method for the quantification of JIB-04 in rat plasma: Development, validation and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Gene Expression Effects of (Z)-JIB-04 and JIB-04
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by the active (E)-isomer of JIB-04 and its inactive (Z)-isomer, (Z)-JIB-04. JIB-04 is a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), a class of enzymes that play a critical role in epigenetic regulation. The (E)-isomer, commonly referred to as JIB-04, is the biologically active form, while the (Z)-isomer serves as a crucial negative control in research settings due to its largely inactive nature.[1][2][3] This comparison is essential for the accurate interpretation of experimental data and for advancing the development of epigenetic modulators in therapeutics.
Mechanism of Action and Differential Activity
JIB-04 exerts its effects by inhibiting the enzymatic activity of JHDMs, leading to alterations in the methylation status of histone proteins, particularly on lysine residues (e.g., H3K4, H3K9, and H3K27).[4] These modifications, in turn, regulate the accessibility of DNA to transcription factors, thereby modulating gene expression. The active (E)-isomer of JIB-04 has been shown to be significantly more potent in inhibiting JHDMs and inducing downstream biological effects compared to the (Z)-isomer.[1] Experimental evidence consistently demonstrates that the (Z)-isomer has minimal to no impact on gene expression, reinforcing its utility as a negative control.[1]
Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on gene expression alterations observed in various cancer cell lines upon treatment with the active form of JIB-04. It is important to note that in these studies, this compound was used as a control and did not induce significant gene expression changes.
Table 1: Summary of Microarray Analysis in H358 Non-Small Cell Lung Cancer (NSCLC) Cells
| Treatment Group | Duration | No. of Upregulated Genes (>2-fold) | No. of Downregulated Genes (>2-fold) |
| (E)-JIB-04 (500 nM) | 4 hours | >100 | ~20 |
| This compound (500 nM) | 4 hours | No significant changes | No significant changes |
Data sourced from Wang et al., Nature Communications, 2013.[1]
Table 2: Summary of RNA-Sequencing Analysis in A673 Ewing Sarcoma Cells
| Treatment Group | Duration | No. of Upregulated Genes (≥2-fold) | No. of Downregulated Genes (≥2-fold) |
| JIB-04 (2 µM) | 36 hours | 1657 | 1588 |
Data sourced from Parrish et al., Oncotarget, 2018.[4]
Table 3: Summary of RNA-Sequencing Analysis in PLC/PRF/5 Hepatocellular Carcinoma Cells
| Treatment Group | Duration | No. of Upregulated Genes | No. of Downregulated Genes |
| JIB-04 (6 µM) | 24 hours | 700 | 459 |
Data sourced from Lee et al., International Journal of Molecular Sciences, 2022.
Key Signaling Pathways and Gene Networks Affected by JIB-04
Treatment with the active (E)-isomer of JIB-04 leads to significant deregulation of oncogenic programs.[4] Notably, JIB-04 has been shown to downregulate pro-proliferative genes and upregulate anti-proliferative and pro-apoptotic genes.[5] Key signaling pathways impacted by JIB-04 include the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-catenin Signaling Pathway
JIB-04 has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and maintenance of cancer stem cells.[6] This inhibition leads to the downregulation of Wnt/β-catenin target genes.
Caption: JIB-04 inhibits JHDMs, leading to suppression of the Wnt/β-catenin pathway.
PI3K/Akt Signaling Pathway
JIB-04 has also been shown to inactivate the PI3K/Akt signaling pathway, which is involved in cancer cell growth and survival.[7]
Caption: JIB-04-mediated JHDM inhibition leads to the inactivation of the PI3K/Akt pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Microarray Analysis of Gene Expression
-
Cell Line: H358 non-small cell lung cancer (NSCLC) cells.
-
Treatment: Cells were treated with 500 nM of either (E)-JIB-04, this compound, or DMSO (vehicle control) for 4 hours.
-
RNA Isolation: Total RNA was extracted from the cells using standard protocols.
-
Microarray Platform: Gene expression profiling was performed using Illumina microarrays.
-
Data Analysis: Raw data was processed and normalized. Genes with a fold change of >2 or <-2 and a significant p-value were considered differentially expressed.
RNA-Sequencing (RNA-Seq) Analysis
-
Cell Line: A673 Ewing sarcoma cells.
-
Treatment: Cells were treated with 2 µM JIB-04 or DMSO for 36 hours.
-
RNA Isolation and Library Preparation: RNA was isolated using TRIzol, and libraries were prepared for sequencing.
-
Sequencing: Sequencing was performed on an Illumina HiSeq instrument.
-
Data Analysis: Raw sequencing reads were aligned to the human genome, and differential gene expression was analyzed. Genes with a q-value < 0.05 and a fold change of ≥2 or ≤-2 were considered significantly altered.[4]
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and JIB-04 on gene expression.
Caption: Workflow for comparing gene expression changes induced by JIB-04 isomers.
Conclusion
The available experimental data unequivocally demonstrates that the (E)-isomer of JIB-04 is the active compound responsible for inducing widespread changes in gene expression through the inhibition of Jumonji histone demethylases. In stark contrast, the (Z)-isomer, this compound, is biologically inert in this context and serves as an indispensable negative control for validating the specific effects of JHDM inhibition. Researchers and drug development professionals should consider the distinct activities of these isomers to ensure the rigor and accuracy of their findings and to effectively advance the therapeutic potential of epigenetic modulators.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
JIB-04 Specificity: A Comparative Analysis with its Z-Isomer
A Guide for Researchers in Epigenetics and Drug Discovery
The selective inhibition of histone demethylases is a critical area of research in oncology and other fields. JIB-04 has emerged as a potent, pan-inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases. A key aspect of validating the on-target activity of a small molecule inhibitor is the use of a structurally similar but biologically inactive control. For JIB-04, its Z-isomer serves as an ideal negative control, demonstrating the stereospecificity of the active E-isomer and confirming that observed biological effects are due to target engagement rather than off-target or non-specific toxicity. This guide provides a comparative analysis of JIB-04 (E-isomer) and its inactive Z-isomer, supported by experimental data and detailed protocols.
Data Comparison: JIB-04 (E-isomer) vs. Z-isomer
The following tables summarize the differential activity of the JIB-04 isomers in biochemical and cellular assays.
| Parameter | JIB-04 (E-isomer) | JIB-04 (Z-isomer) | Reference |
| Cell Viability Inhibition | Potent inhibitor | Nearly 100-fold less potent | [1] |
| Apoptosis Induction | Induces apoptosis | Does not induce apoptosis | [1][2] |
| H3K9me3 Demethylase Activity Inhibition (in cell lysates) | Inhibits activity | No significant inhibition | [1] |
| Radiosensitizing Effect | Potent radiosensitizer | No radiosensitizing effect | [3] |
| Enzyme | JIB-04 (E-isomer) IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD3 | 855 |
| JMJD2A | 445 |
| JMJD2B | 435 |
| JMJD2C | 1100 |
| JMJD2D | 290 |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validate JIB-04's specificity, the following diagrams are provided.
Figure 1. JIB-04 Signaling Pathway.
Figure 2. Experimental workflow for specificity validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to compare the activity of JIB-04 isomers.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,500-3,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of JIB-04 (E-isomer), JIB-04 (Z-isomer), or vehicle control (DMSO) for 48-96 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of JIB-04 isomers or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In-Cell Histone Demethylase Activity Assay
This assay measures the ability of cell lysates to demethylate a specific histone substrate.
-
Cell Treatment and Lysis: Treat cells with JIB-04 isomers or vehicle control. Harvest the cells and prepare soluble lysates by sonication or other appropriate methods.
-
Enzymatic Reaction: Incubate equal amounts of protein from the cell lysates with a histone H3K9me3 substrate in a reaction buffer containing necessary cofactors (e.g., α-ketoglutarate, Fe(II), ascorbate) for 1-2 hours at 37°C.
-
Detection: Detect the product of the demethylation reaction (H3K9me2) using a specific antibody, for example, in an ELISA-based format or by Western blot.
-
Data Analysis: Quantify the amount of demethylated product and normalize it to the vehicle-treated control to determine the percentage of inhibition of demethylase activity.
Conclusion
The use of the Z-isomer of JIB-04 as a negative control is a robust method for validating the specificity of the active E-isomer. The significant difference in biological activity between the two isomers, as demonstrated in various assays, provides strong evidence that the anti-cancer effects of JIB-04 are a direct result of its inhibition of JmjC histone demethylases. This comparative approach is a critical component of the preclinical evaluation of JIB-04 and serves as a model for specificity validation in drug discovery.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-JIB-04: A Critical Control for Unraveling the On-Target Effects of the Histone Demethylase Inhibitor JIB-04
For researchers in epigenetics, cancer biology, and drug discovery, establishing the specificity of a chemical probe is paramount. JIB-04 has emerged as a potent pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, a family of enzymes frequently dysregulated in cancer. To distinguish the on-target effects of JIB-04 from potential off-target activities, its geometric isomer, (Z)-JIB-04, serves as an essential inactive control. This guide provides a comparative analysis of these two molecules, supported by experimental data and detailed protocols to aid in the rigorous design and interpretation of studies involving JIB-04.
Distinguishing On-Target Activity from Off-Target Effects
The robust validation of a chemical probe's mechanism of action relies on the use of a structurally similar but biologically inactive control molecule. This compound, the Z-isomer of JIB-04, is largely unable to inhibit JmjC histone demethylases and, consequently, does not elicit the same biological responses as the active E-isomer.[1][2] By comparing the effects of (E)-JIB-04 and this compound in parallel experiments, researchers can confidently attribute the observed cellular and molecular changes to the inhibition of JmjC demethylases.
Comparative Analysis of (E)-JIB-04 and this compound
The primary distinction between the two isomers lies in their ability to inhibit JmjC histone demethylases. The active (E)-isomer of JIB-04 demonstrates potent, dose-dependent inhibition of multiple JmjC family members, while the (Z)-isomer is significantly less active.[2] This difference in enzymatic inhibition translates to disparate effects on cancer cell viability, gene expression, and signaling pathways.
In Vitro Enzyme Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of (E)-JIB-04 against a panel of JmjC histone demethylases. While specific IC50 values for this compound are not widely reported due to its inactivity, it is consistently shown to be a poor inhibitor at concentrations where the E-isomer is highly effective.
| Target Demethylase | (E)-JIB-04 IC50 (nM) | This compound Activity |
| JARID1A (KDM5A) | 230[3][4] | Inactive[2] |
| JMJD2A (KDM4A) | 445[3][4] | Inactive |
| JMJD2B (KDM4B) | 435[3][4] | Inactive |
| JMJD2C (KDM4C) | 1100[3][4] | Inactive |
| JMJD2D (KDM4D) | 290[3][4] | Inactive |
| JMJD2E (KDM4E) | 340[3][4] | Inactive |
| JMJD3 (KDM6B) | 855[3][4] | Inactive |
Cellular Activity
In cellular assays, (E)-JIB-04 exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, with IC50 values in the nanomolar range.[3] In stark contrast, this compound shows minimal to no effect on cell viability at similar concentrations.[2]
| Cell Line | (E)-JIB-04 IC50 | This compound Effect on Viability |
| H358 (Lung Cancer) | ~100 nM | No significant effect |
| A549 (Lung Cancer) | ~250 nM | No significant effect |
| Prostate Cancer Lines | as low as 10 nM[1][3] | No significant effect |
Signaling Pathways and Experimental Workflows
JIB-04 has been shown to impact several critical signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways. The use of this compound as a negative control is crucial in demonstrating that these effects are a direct consequence of JmjC inhibition.
JIB-04 Mechanism of Action and Control
Caption: Logical relationship between (E)-JIB-04 and this compound.
Wnt/β-catenin Signaling Pathway
JIB-04 has been reported to inhibit the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer.[5]
Caption: JIB-04's inhibitory effect on the Wnt/β-catenin pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway, crucial for cell survival and proliferation, is also modulated by JIB-04.[6]
Caption: JIB-04's modulation of the PI3K/Akt signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing JIB-04 isomers.
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay
This protocol is adapted from established methods to measure the inhibition of JmjC demethylases.[4]
-
Reagents:
-
Recombinant human JmjC histone demethylase (e.g., JMJD2A, JARID1A)
-
Histone peptide substrate (e.g., H3K9me3 for JMJD2A)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20)
-
Cofactors: (NH4)2Fe(SO4)2 (120 nM), α-ketoglutarate (1 mM), L-ascorbic acid (2 mM)
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Detection antibody (e.g., anti-H3K9me2) and appropriate secondary antibody
-
ELISA plate and reader
-
-
Procedure:
-
Prepare serial dilutions of (E)-JIB-04 and this compound in assay buffer.
-
In an ELISA plate, add the recombinant enzyme (100-200 ng) to each well.
-
Add the diluted compounds or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding the histone peptide substrate and cofactors.
-
Incubate the plate at 37°C for 30 minutes to 2 hours.
-
Stop the reaction and proceed with a standard ELISA protocol to detect the demethylated product.
-
Measure the signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay
This protocol outlines a standard method for assessing the effect of JIB-04 isomers on cancer cell proliferation.[3][7]
-
Reagents:
-
Cancer cell line of interest (e.g., H358, A549)
-
Complete cell culture medium
-
(E)-JIB-04 and this compound dissolved in DMSO
-
MTS or similar cell viability reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of (E)-JIB-04 and this compound in complete medium.
-
Treat the cells with the diluted compounds or vehicle (DMSO) for 48-72 hours.
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control and calculate the IC50 values.
-
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing changes in protein expression and phosphorylation in response to JIB-04 treatment.[5][8][9][10][11][12][13][14][15]
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with (E)-JIB-04, this compound, or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
References
- 1. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Wnt Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CST | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: JIB-04 (E-isomer) vs. its Inactive Z-isomer as a Negative Control in Epigenetic Research
For researchers in oncology, epigenetics, and drug discovery, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of the active E-isomer of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, and its structurally similar but inactive Z-isomer, establishing the latter as a robust negative control for in vitro and in vivo studies.
JIB-04 has emerged as a critical tool for investigating the therapeutic potential of targeting histone demethylases in various cancers. Its E-isomer is the biologically active form, while the Z-isomer shows significantly reduced or no activity, making it an ideal negative control to distinguish specific inhibitory effects from off-target or non-specific cellular responses.[1][2][3] This guide presents a detailed comparison of their performance, supported by experimental data and protocols.
Performance Comparison: JIB-04 E-isomer vs. Z-isomer
The following tables summarize the quantitative differences in the biological activity between the E- and Z-isomers of JIB-04 across various experimental assays.
Table 1: In Vitro Enzymatic Inhibition of JmjC Histone Demethylases
| Compound | Target Enzyme | IC50 (nM) | Fold Difference (Z/E) | Reference |
| JIB-04 (E-isomer) | JARID1A | 230 | \multirow{7}{*}{N/A} | [Wang et al., 2013] |
| JIB-04 (E-isomer) | JMJD2E | 340 | [Wang et al., 2013] | |
| JIB-04 (E-isomer) | JMJD3 | 855 | [Wang et al., 2013] | |
| JIB-04 (E-isomer) | JMJD2A | 445 | [Wang et al., 2013] | |
| JIB-04 (E-isomer) | JMJD2B | 435 | [Wang et al., 2013] | |
| JIB-04 (E-isomer) | JMJD2C | 1100 | [Wang et al., 2013] | |
| JIB-04 (E-isomer) | JMJD2D | 290 | [Wang et al., 2013] | |
| JIB-04 (Z-isomer) | JMJD2E | > 10,000 | >29 | [Wang et al., 2013] |
Table 2: Cellular Activity - Inhibition of Cancer Cell Viability
| Cell Line | Compound | IC50 | Fold Difference (Z/E) | Reference |
| H358 (NSCLC) | JIB-04 (E-isomer) | ~100 nM | \multirow{2}{}{~100-fold} | [Wang et al., 2013] |
| H358 (NSCLC) | JIB-04 (Z-isomer) | ~10 µM | [Wang et al., 2013] | |
| LDR (Carcinoma) | JIB-04 (E-isomer) | Potent Inhibition | \multirow{2}{}{Z-isomer inactive} | [Wang et al., 2013] |
| LDR (Carcinoma) | JIB-04 (Z-isomer) | No significant inhibition | [Wang et al., 2013] |
Table 3: In Vivo Antitumor Efficacy - Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| H358 (NSCLC) | JIB-04 (E-isomer) | Significant reduction in tumor growth | [Wang et al., 2013] |
| H358 (NSCLC) | Vehicle Control | Progressive tumor growth | [Wang et al., 2013] |
| 4T1 (Breast Cancer) | JIB-04 (E-isomer) | Prolonged survival | [Wang et al., 2013] |
| 4T1 (Breast Cancer) | Vehicle Control | Shorter survival | [Wang et al., 2013] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of JIB-04 and the workflows for key comparative experiments.
Detailed Experimental Protocols
The following are detailed protocols for key experiments comparing the activity of JIB-04 E- and Z-isomers, based on methodologies reported in the literature.[1][4][5]
In Vitro Histone Demethylase Activity Assay
This assay measures the enzymatic activity of a purified JmjC histone demethylase in the presence of the inhibitors.
Materials:
-
Purified recombinant JmjC histone demethylase (e.g., JMJD2E)
-
Histone H3 peptide substrate (e.g., H3K9me3)
-
JIB-04 (E-isomer) and JIB-04 (Z-isomer) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbate
-
Formaldehyde detection reagent (e.g., coupled enzyme assay with formaldehyde dehydrogenase)
-
96-well plate and plate reader
Procedure:
-
Prepare serial dilutions of JIB-04 (E-isomer) and JIB-04 (Z-isomer) in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).
-
Add the histone H3 peptide substrate to all wells.
-
Initiate the reaction by adding the purified JmjC histone demethylase.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and measure the amount of formaldehyde produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Cell Viability Assay
This assay determines the effect of the compounds on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., H358)
-
Complete cell culture medium
-
JIB-04 (E-isomer) and JIB-04 (Z-isomer) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of JIB-04 (E-isomer) and JIB-04 (Z-isomer) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO in medium).
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.[4]
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of JIB-04 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., H358 or A549)
-
JIB-04 (E-isomer)
-
Vehicle solution (e.g., 12.5% DMSO and 12.5% Cremophor EL in water for oral gavage)[1]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer JIB-04 (E-isomer) or the vehicle solution to the respective groups daily via oral gavage or intraperitoneal injection.[1]
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
For survival studies, monitor the mice until they reach a predetermined endpoint and compare the survival curves between the groups.
Conclusion
The available experimental evidence strongly supports the use of the Z-isomer of JIB-04 as a reliable negative control for studies involving the active E-isomer. The Z-isomer's lack of significant activity in enzymatic, cellular, and in vivo assays ensures that observed effects with the E-isomer can be confidently attributed to the specific inhibition of JmjC histone demethylases. Researchers employing JIB-04 should include the Z-isomer in their experimental design to strengthen the rigor and reproducibility of their findings.
References
- 1. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to (Z)-JIB-04: An Inactive Small Molecule Control for Jumonji Histone Demethylase Inhibition Studies
For researchers in epigenetics and drug discovery, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of (Z)-JIB-04, the inactive geometric isomer of the pan-Jumonji histone demethylase (JmjC) inhibitor (E)-JIB-04, with other small molecule controls. It is designed to assist researchers, scientists, and drug development professionals in the selection and application of suitable negative controls for their studies.
This compound serves as an ideal negative control in experiments investigating the biological effects of its active counterpart, (E)-JIB-04. Due to a subtle difference in its three-dimensional structure, the Z-isomer does not effectively bind to the active site of JmjC histone demethylases, rendering it epigenetically inactive.[1] This property allows researchers to distinguish between the specific on-target effects of (E)-JIB-04 and any potential off-target or non-specific effects of the chemical scaffold.
Comparison with the Active Isomer, (E)-JIB-04
The primary utility of this compound lies in its direct comparison to the active (E)-isomer. Experimental data consistently demonstrates the stark contrast in their biological activities.
In Vitro Histone Demethylase Activity
Biochemical assays are fundamental in demonstrating the direct inhibitory effect of a compound on its target enzyme. In the context of JIB-04, these assays highlight the inactivity of the Z-isomer.
| Compound | Target Enzyme | IC50 (nM) | Fold Difference (Z vs. E) |
| (E)-JIB-04 | JARID1A | 230 | |
| This compound | JARID1A | > 25,000 | > 108 |
| (E)-JIB-04 | JMJD2E | 340 | |
| This compound | JMJD2E | > 25,000 | > 73 |
| (E)-JIB-04 | JMJD3 | 855 | |
| This compound | JMJD3 | > 25,000 | > 29 |
| (E)-JIB-04 | JMJD2A | 445 | |
| This compound | JMJD2A | > 25,000 | > 56 |
| (E)-JIB-04 | JMJD2B | 435 | |
| This compound | JMJD2B | > 25,000 | > 57 |
| (E)-JIB-04 | JMJD2C | 1100 | |
| This compound | JMJD2C | > 25,000 | > 22 |
| (E)-JIB-04 | JMJD2D | 290 | |
| This compound | JMJD2D | > 25,000 | > 86 |
Table 1: Comparison of IC50 values for (E)-JIB-04 and this compound against a panel of Jumonji histone demethylases. Data compiled from various sources.[2]
As illustrated in Table 1, the half-maximal inhibitory concentration (IC50) of this compound is consistently orders of magnitude higher than that of (E)-JIB-04 across a range of JmjC enzymes, confirming its lack of direct inhibitory activity.
Cellular Activity
The differential activity of the JIB-04 isomers extends to cell-based assays, providing crucial evidence for the on-target effects of the active compound in a biological context.
| Assay | Cell Line | Treatment | Observation |
| Cell Viability (MTS Assay) | H358 (NSCLC) | (E)-JIB-04 | Dose-dependent decrease in cell viability |
| This compound | No significant effect on cell viability | ||
| DMSO (Vehicle) | No significant effect on cell viability | ||
| Gene Expression (qRT-PCR) | H358 (NSCLC) | (E)-JIB-04 | Upregulation of anti-proliferative genes |
| This compound | No significant change in gene expression | ||
| DMSO (Vehicle) | No significant change in gene expression | ||
| Histone Demethylase Activity in Cell Lysates | H358 (NSCLC) | (E)-JIB-04 | Decreased H3K9me3 demethylase activity |
| This compound | No significant change in demethylase activity | ||
| DMSO (Vehicle) | No significant change in demethylase activity |
Table 2: Summary of comparative cellular effects of (E)-JIB-04, this compound, and a vehicle control (DMSO).
These data underscore the importance of including this compound as a negative control to attribute observed cellular phenotypes, such as decreased viability and altered gene expression, to the specific inhibition of JmjC demethylases by (E)-JIB-04.
Comparison with Other Inactive Small Molecule Controls
While this compound is the most specific and appropriate inactive control for studies involving (E)-JIB-04, it is beneficial to consider the broader landscape of negative controls in epigenetic research.
-
Structurally Unrelated Compounds with No Known Biological Activity: In some contexts, researchers may use a completely unrelated small molecule that is known to be biologically inert as a negative control. However, this approach does not control for potential off-target effects of the specific chemical scaffold shared by the active and inactive isomers.
-
Inactive Analogs of Other Inhibitors: For studies involving other classes of histone demethylase inhibitors, their respective inactive analogs, where available, should be used. For example, GSK-J5 is the inactive analog of the KDM6 inhibitor GSK-J4. The choice of an inactive control should always be tailored to the specific active compound being investigated.
The key advantage of using a matched inactive isomer like this compound is the high degree of structural similarity to the active compound. This similarity means that physical properties such as solubility and cell permeability are likely to be comparable, thus isolating the biological effect to the specific stereochemical feature responsible for target engagement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays where this compound is used as an inactive control.
In Vitro Histone Demethylase Inhibition Assay (ELISA-based)
This assay quantifies the activity of a specific JmjC histone demethylase in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 0.01% Tween-20.
-
Reconstitute recombinant human JmjC enzyme (e.g., JARID1A, JMJD2E) in assay buffer.
-
Prepare a solution of biotinylated histone H3 peptide substrate (e.g., H3K4me3) in assay buffer.
-
Prepare solutions of (E)-JIB-04, this compound, and a vehicle control (DMSO) at various concentrations in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of co-factors: 100 µM α-ketoglutarate, 100 µM FeSO4, and 2 mM ascorbic acid in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the JmjC enzyme solution to each well of a streptavidin-coated 96-well plate.
-
Add 25 µL of the biotinylated histone peptide substrate to each well.
-
Add 25 µL of the compound solutions ((E)-JIB-04, this compound, or DMSO) to the respective wells.
-
Initiate the reaction by adding 25 µL of the co-factor solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of a primary antibody specific for the demethylated product (e.g., anti-H3K4me2) to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate at room temperature for 30 minutes.
-
Wash the plate three times.
-
Add 100 µL of a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding:
-
Seed cells (e.g., H358) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of (E)-JIB-04, this compound, and a vehicle control (DMSO) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the plate for 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a purple formazan product is visible.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Role of this compound
Diagrams can effectively illustrate the scientific rationale for using this compound as a negative control.
Caption: Mechanism of action for (E)-JIB-04 versus its inactive isomer this compound.
The diagram above visually contrasts the ability of the active (E)-isomer to bind to and inhibit JmjC enzymes, leading to downstream cellular effects, with the inability of the inactive (Z)-isomer to engage the target, thus serving as a proper negative control.
Caption: Logical workflow for using this compound as a negative control in a cell-based assay.
This workflow diagram illustrates the logical progression of an experiment using this compound as a control. By comparing the results from the active compound, the inactive control, and the vehicle control, researchers can confidently attribute the observed biological effects to the specific inhibition of the target.
References
A Comparative Guide: The Epigenetic Inertness of (Z)-JIB-04 versus the Activity of its E-Isomer
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (Z)-JIB-04, confirming its role as an inactive control in epigenetic studies, in stark contrast to its active counterpart, (E)-JIB-04, a potent pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).
JIB-04 is a widely utilized small molecule in epigenetic research, however, it is crucial to distinguish between its two isomers: the biologically active E-isomer and the largely inactive Z-isomer. Experimental data consistently demonstrates that this compound does not significantly alter histone methylation, rendering it an ideal negative control for studies investigating the epigenetic effects of the active (E)-JIB-04. This guide presents the supporting data and methodologies that underscore this critical distinction.
Isomeric Distinction and Activity Profile
JIB-04 exists as two geometric isomers, (E)-JIB-04 and this compound. The E-isomer is the active form that functions as a pan-selective inhibitor of JHDMs, a family of enzymes that remove methyl groups from histones.[1][2] By inhibiting these enzymes, (E)-JIB-04 leads to an increase in histone methylation, a key epigenetic modification that regulates gene expression. In contrast, the Z-isomer is consistently reported to be inactive or significantly less potent.[2][3]
Numerous studies have employed the Z-isomer as a negative control to ensure that the observed biological effects are a direct result of JHDM inhibition by the E-isomer. For instance, in clonogenic survival assays with non-small cell lung cancer lines, the radiosensitizing effect was exclusive to the active E-isomer, with the Z-isomer showing no activity.[3]
Comparative Performance: this compound vs. (E)-JIB-04
The primary function of (E)-JIB-04 is to inhibit the demethylase activity of JHDMs, thereby increasing global and gene-specific histone methylation. The following tables summarize the quantitative data comparing the potent activity of the E-isomer with the inert nature of the Z-isomer.
Table 1: In Vitro Inhibitory Activity of (E)-JIB-04 against Jumonji Histone Demethylases
| Target Demethylase | IC₅₀ (nM) |
| JARID1A (KDM5A) | 230[4][5] |
| JMJD2E (KDM4E) | 340[4][5] |
| JMJD3 (KDM6B) | 855[4][5] |
| JMJD2A (KDM4A) | 445[4][5] |
| JMJD2B (KDM4B) | 435[4][5] |
| JMJD2C (KDM4C) | 1100[4][5] |
| JMJD2D (KDM4D) | 290[4][5] |
The Z-isomer of JIB-04 does not exhibit significant inhibitory activity at comparable concentrations.[2][6]
Table 2: Cellular Effects on Histone Methylation
| Histone Mark | Effect of (E)-JIB-04 Treatment | Effect of this compound Treatment | Cell Line Examples |
| H3K4me3 | Increase[3][7][8] | No significant change | Ewing Sarcoma, HCC, NSCLC[3][7][8] |
| H3K9me3 | Increase[7][8][9] | No significant change[2] | Ewing Sarcoma, HCC, HASMCs[7][8][9] |
| H3K27me3 | Increase[7][8] | No significant change | Ewing Sarcoma, HCC[7][8] |
| H3K36me2/3 | Increase[8][9] | No significant change | HCC, HASMCs[8][9] |
Signaling Pathways and Experimental Workflows
The inhibition of JHDMs by (E)-JIB-04 prevents the removal of methyl groups from lysine (K) residues on histone tails, particularly on histone H3. This leads to an accumulation of methylation marks, which can alter chromatin structure and gene transcription. The diagram below illustrates this mechanism.
Caption: Mechanism of JHDM inhibition by (E)-JIB-04 vs. the inactive this compound.
A typical experimental workflow to confirm the differential activity of JIB-04 isomers involves treating cells with a vehicle control (e.g., DMSO), this compound, and (E)-JIB-04, followed by analysis of histone methylation.
Caption: Workflow for assessing the epigenetic impact of (E)-JIB-04 vs. This compound.
Experimental Protocols
Histone Demethylase (HDM) Activity Assay (In Vitro)
This protocol assesses the direct inhibitory effect of JIB-04 isomers on recombinant JHDM enzymes.
-
Reagents: Recombinant JHDM enzyme (e.g., JMJD2E), biotinylated H3K9me3 peptide substrate, reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbate), JIB-04 isomers (E and Z), and a detection kit (e.g., formaldehyde-based or antibody-based).
-
Procedure:
-
In a 96-well plate, combine the reaction buffer, recombinant enzyme, and varying concentrations of (E)-JIB-04, this compound, or vehicle control.
-
Initiate the reaction by adding the histone peptide substrate.
-
Incubate at 37°C for 30-120 minutes.[4]
-
Stop the reaction and quantify the demethylation product (e.g., H3K9me2 or formaldehyde).[2][4]
-
Calculate IC₅₀ values for the E-isomer by plotting enzyme activity against inhibitor concentration. The Z-isomer should show minimal to no inhibition.
-
Western Blot for Global Histone Methylation
This method is used to determine changes in total histone methylation levels within cells after treatment.
-
Cell Treatment: Culture cells (e.g., A549, TC32) to 70-80% confluency. Treat with vehicle (DMSO), this compound, and (E)-JIB-04 at desired concentrations for 24-48 hours.[7]
-
Histone Extraction: Harvest cells and perform acid extraction or use a commercial kit to isolate histone proteins.
-
Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay). Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for histone modifications (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the methylation signal should be observed only in the (E)-JIB-04 treated samples.[7][8]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate histone methylation changes at specific gene promoters.
-
Cell Treatment and Crosslinking: Treat cells as described for Western Blotting. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., anti-H3K4me3) or a control IgG.[7]
-
Washing and Elution: Capture the antibody-histone-DNA complexes with Protein A/G beads. Perform a series of washes to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating. Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers designed for the promoter region of a target gene known to be regulated by the histone mark. An increase in signal for the specific antibody IP (relative to IgG) in (E)-JIB-04 treated cells indicates enrichment of the histone mark at that locus.[7][8]
Conclusion
The available scientific evidence unequivocally demonstrates that this compound lacks the epigenetic activity of its E-isomer. While (E)-JIB-04 is a potent inhibitor of Jumonji histone demethylases that induces significant changes in histone methylation, this compound serves as a reliable inactive control. This distinction is fundamental for the accurate design and interpretation of experiments aimed at elucidating the roles of JHDMs in health and disease. Researchers using JIB-04 must utilize the Z-isomer as a negative control to validate that the observed cellular and transcriptional effects are specifically due to the inhibition of histone demethylase activity.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-JIB-04 as a Control in Histone Demethylase Inhibition Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and potency of chemical probes is paramount. This guide provides a statistical and methodological comparison of the active pan-Jumonji histone demethylase inhibitor, (E)-JIB-04, with its inactive geometric isomer, (Z)-JIB-04, which serves as an essential negative control. Furthermore, this guide contextualizes the activity of JIB-04 by comparing it with other notable Jumonji C (JmjC) domain-containing histone demethylase inhibitors, GSK-J1 and IOX1.
Unraveling the Stereospecificity of JIB-04
JIB-04 is a potent, cell-permeable inhibitor of the JmjC family of histone demethylases, which play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues. The inhibitory activity of JIB-04 is highly dependent on its geometric configuration. The (E)-isomer is the biologically active form, while the (Z)-isomer is considered inactive and is frequently used as a negative control in experimental settings to demonstrate the on-target effects of the active compound.[1][2][3] Studies have shown that the (E)-isomer's specific spatial arrangement is crucial for its interaction with the active site of the JmjC enzymes, whereas the (Z)-isomer fails to engage the target effectively.[1] This isomer-specific activity is critical for validating that the observed biological effects are due to the inhibition of Jumonji demethylases and not off-target interactions.
Comparative Analysis of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) of (E)-JIB-04, its inactive (Z)-isomer, and other widely used JmjC inhibitors. This quantitative data highlights the pan-selective nature of (E)-JIB-04 across various JmjC subfamilies and underscores the inertness of the (Z)-isomer.
Table 1: In Vitro Inhibitory Activity (IC50) of JIB-04 Isomers and Comparative Compounds against JmjC Histone Demethylases
| Target Demethylase | (E)-JIB-04 (nM) | This compound | GSK-J1 (nM) | IOX1 (µM) |
| JARID1A (KDM5A) | 230[4] | Inactive[2] | 6,800 | - |
| JARID1B (KDM5B) | - | - | 170 | - |
| JARID1C (KDM5C) | - | - | 550 | - |
| JMJD2A (KDM4A) | 445[4] | Inactive[2] | >20,000 | 0.2 |
| JMJD2B (KDM4B) | 435[4] | - | - | - |
| JMJD2C (KDM4C) | 1100[4] | Inactive[2] | >20,000 | 0.6 |
| JMJD2D (KDM4D) | 290[4] | - | - | - |
| JMJD2E (KDM4E) | 340[4] | Inactive[2] | - | 2.3[5] |
| JMJD3 (KDM6B) | 855[4] | - | 28 | 1.4[5] |
| UTX (KDM6A) | - | - | 53 | 1 |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources and serves as a comparative reference.
Table 2: Comparative Cellular Activity of (E)-JIB-04 and this compound
| Assay | (E)-JIB-04 | This compound | Cell Line | Reference |
| Cell Viability (IC50) | Potent Inhibition (nM to low µM range) | Nearly 100-fold less potent | LDR Carcinoma Cells | [6] |
| Gene Expression | Significant modulation of >100 genes | No significant effect | H358 NSCLC | [2] |
| Radiosensitization | Potent sensitization | No effect | H1299 & A549 NSCLC | [3] |
Signaling Pathways and Experimental Design
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Histone Demethylase Activity Assay (In Vitro IC50 Determination)
This protocol is a generalized procedure based on ELISA-based assays.
-
Reagent Preparation : Recombinant human JmjC histone demethylase enzymes and corresponding methylated histone peptide substrates (e.g., H3K9me3, H3K4me3) are prepared in assay buffer (typically containing HEPES, salts, and cofactors like Fe(II) and α-ketoglutarate).
-
Inhibitor Preparation : A serial dilution of (E)-JIB-04, this compound, and other inhibitors is prepared in DMSO and then diluted in assay buffer.
-
Assay Reaction : The demethylase enzyme is incubated with the histone peptide substrate in the presence of varying concentrations of the inhibitors or vehicle control (DMSO). The reaction is typically carried out at 37°C for a specified time (e.g., 1-2 hours).
-
Detection : The amount of demethylated product is quantified. In an ELISA-based assay, this involves capturing the biotinylated histone peptide on a streptavidin-coated plate, followed by detection with an antibody specific to the demethylated product. A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is then used for signal generation.
-
Data Analysis : The signal intensity is measured, and the percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/CCK-8)
This protocol outlines a common method for assessing the effect of JIB-04 on cancer cell proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The following day, cells are treated with a range of concentrations of (E)-JIB-04 and this compound. A vehicle control (DMSO) is also included.
-
Incubation : The cells are incubated with the compounds for a specified period (e.g., 72-96 hours).
-
Reagent Addition : After the incubation period, a solution containing a tetrazolium salt (e.g., MTS or WST-8 from a CCK-8 kit) is added to each well.
-
Signal Measurement : The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan product is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis : The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.
Conclusion
The available data robustly demonstrates that this compound is an appropriate and essential negative control for studies investigating the biological effects of the pan-Jumonji histone demethylase inhibitor, (E)-JIB-04. The stark contrast in activity between the two isomers provides a clear method for attributing observed cellular and molecular changes to the specific inhibition of JmjC domain-containing enzymes. When compared to other inhibitors like the more KDM6-selective GSK-J1 and the broader 2-oxoglutarate oxygenase inhibitor IOX1, (E)-JIB-04 presents a distinct profile as a pan-selective JmjC inhibitor. The use of this compound in experimental design is a critical component for rigorous and conclusive research in the field of epigenetics and drug development.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Interpreting Experimental Results: A Guide to Using Active vs. Inactive JIB-04 Isomers
For Researchers, Scientists, and Drug Development Professionals
JIB-04 is a potent, cell-permeable, and pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). It serves as a critical tool in epigenetic research and cancer drug discovery. A key feature of JIB-04 is its existence as two distinct geometric isomers: a biologically active E-isomer and a largely inactive Z-isomer.[1][2] This guide provides a comprehensive comparison of these isomers, offering insights into the interpretation of experimental results and best practices for their use in research. The inactive Z-isomer is an ideal negative control for experiments, helping to distinguish specific epigenetic effects from off-target or non-specific chemical effects.[1]
Unraveling the Isomers: A Head-to-Head Comparison
The differential activity between the E and Z isomers of JIB-04 is stark, with the E-isomer demonstrating potent biological effects, while the Z-isomer is significantly less active.[1][2] This difference is crucial for designing well-controlled experiments.
In Vitro Enzyme Inhibition
The active E-isomer of JIB-04 effectively inhibits a range of JmjC-domain containing histone demethylases. The half-maximal inhibitory concentrations (IC50) highlight its pan-selective nature.
| Target Enzyme | IC50 (nM) of Active (E)-isomer | Reference |
| JARID1A (KDM5A) | 230 | [3][4] |
| JMJD2E (KDM4E) | 340 | [3][4] |
| JMJD3 (KDM6B) | 855 | [3][4] |
| JMJD2A (KDM4A) | 445 | [3][4] |
| JMJD2B (KDM4B) | 435 | [3][4] |
| JMJD2C (KDM4C) | 1100 | [3][4] |
| JMJD2D (KDM4D) | 290 | [3][4] |
In contrast, the Z-isomer of JIB-04 shows significantly weaker or no inhibitory activity against these enzymes, making it an excellent negative control.[1]
Cellular Activity: Proliferation and Viability
The anti-proliferative effects of JIB-04 are almost exclusively attributed to the E-isomer. This has been demonstrated across various cancer cell lines.
| Cell Line | Assay Type | IC50 of Active (E)-isomer (µM) | Observation with Inactive (Z)-isomer | Reference |
| Ewing Sarcoma (TC32) | MTT Assay | 0.13 | Little to no effect | [5] |
| Ewing Sarcoma (A4573) | MTT Assay | 1.84 | Little to no effect | [5] |
| LDR Carcinoma | Cell Viability | Potent Inhibition | Nearly 100-fold less potent | [1][2] |
| H358 (NSCLC) | Cell Viability | 0.1 | Inactive | [1] |
| A549 (NSCLC) | Cell Viability | 0.25 | Inactive | [1] |
Key Experimental Protocols: A How-To Guide
To ensure robust and reproducible results, it is essential to employ standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the effects of JIB-04 isomers.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the active E-isomer and inactive Z-isomer of JIB-04 (typically from 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7][8][9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the IC50 values.
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate.[5]
-
Treatment: The following day, treat the cells with various concentrations of the active E-isomer and inactive Z-isomer of JIB-04.
-
Incubation: Incubate the plates for 1-2 weeks, replacing the medium with freshly prepared drug-containing medium every 2-3 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.
Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Methylation
ChIP-qPCR is used to determine the specific histone methylation marks at particular genomic loci.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[10][11][12][13][14]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with specific antibodies against the histone modification of interest (e.g., H3K4me3, H3K9me3, H3K27me3) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the gene promoters of interest to quantify the enrichment of the histone mark.
Visualizing the Molecular Impact
Understanding the pathways and workflows involved in JIB-04 research is facilitated by clear diagrams.
Conclusion
The availability of both an active E-isomer and an inactive Z-isomer makes JIB-04 a powerful and precise tool for studying the roles of JmjC histone demethylases in health and disease. By using the inactive Z-isomer as a negative control, researchers can confidently attribute the observed biological effects to the specific inhibition of JHDMs by the active E-isomer. This rigorous experimental design is essential for generating high-quality, interpretable data in the fields of epigenetics and cancer biology.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. bioideaco.com [bioideaco.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. | Sigma-Aldrich [merckmillipore.com]
- 13. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Purity and Identity of (Z)-JIB-04 and Alternative Pan-Jumonji Inhibitors
For researchers, scientists, and drug development professionals, establishing the purity and identity of a chemical probe is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of the analytical data for (Z)-JIB-04, its active E-isomer, and other pan-Jumonji histone demethylase (JmjC) inhibitors, along with detailed experimental protocols for their characterization.
This compound is known as the inactive stereoisomer of the pan-Jumonji inhibitor JIB-04, with the (E)-isomer being the biologically active form.[1][2] Understanding the purity and isomeric ratio is therefore paramount for interpreting functional assay data. This guide compares this compound with its active counterpart, (E)-JIB-04, and two other widely used pan-JmjC inhibitors, GSK-J1 and IOX1, providing a framework for their analytical assessment.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key analytical data for this compound and its alternatives, as reported by various suppliers and in the literature.
Table 1: Purity and Identity Data for this compound and (E)-JIB-04
| Parameter | This compound | (E)-JIB-04 |
| Purity (HPLC) | ≥98%[3] | ≥98%[4][5] |
| Identity Confirmation | NMR, HPLC, MS[3] | NMR, HPLC, MS |
| Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇H₁₃ClN₄ |
| Molecular Weight | 308.77 g/mol | 308.77 g/mol |
| Elemental Analysis | C: 66.13%, H: 4.24%, Cl: 11.48%, N: 18.15% | Not readily available |
Table 2: Purity and Identity Data for Alternative Pan-Jumonji Inhibitors
| Parameter | GSK-J1 | IOX1 |
| Purity (HPLC) | >99%[6] | ≥98%[7] |
| Identity Confirmation | NMR, HPLC, MS | NMR, HPLC, LCMS[8][9] |
| Molecular Formula | C₂₂H₂₃N₅O₂ | C₁₀H₇NO₃ |
| Molecular Weight | 389.45 g/mol | 189.17 g/mol |
| Elemental Analysis | Not readily available | Not readily available |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound and its alternatives are provided below. These are generalized protocols and may require optimization for specific instruments and sample batches.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm or a wavelength of maximum absorbance for the specific compound.
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B, ramp up to a high percentage to elute the compound and any impurities, and then return to the initial conditions to re-equilibrate the column. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. ¹H NMR is typically used for initial identity confirmation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5] Filter the solution into an NMR tube to remove any particulate matter.[7]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants based on the compound's structure.
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight of a compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Direct infusion pump or LC-MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent compatible with ESI, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.
-
Data Acquisition (Direct Infusion):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's structure.
-
-
Data Analysis: Identify the peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The measured mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass of the compound.
Elemental Analysis for Empirical Formula Verification
Principle: Combustion analysis is used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure organic compound.
Instrumentation:
-
CHNS/O elemental analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.
-
Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Analysis: The instrument's software calculates the percentage of each element in the sample. Compare the experimental percentages with the theoretical values calculated from the compound's molecular formula.
Visualizations
Signaling Pathway of JmjC Histone Demethylases
Experimental Workflow for Purity and Identity Assessment
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling (Z)-JIB-04
This document provides immediate safety, handling, and disposal protocols for (Z)-JIB-04, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
This compound is the inactive Z-isomer of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1][2] While considered inactive in epigenetic analysis, it should be handled with the same care as its active counterpart, JIB-04, as its toxicological properties have not been fully elucidated.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields |
| Goggles | Recommended when there is a risk of splashing | |
| Hand Protection | Gloves | Nitrile rubber, disposable |
| Body Protection | Laboratory Coat | Standard, fully buttoned |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for user safety and to maintain the chemical's stability.
Engineering Controls
-
Work in a well-ventilated area.
-
The use of a chemical fume hood is recommended for all procedures involving the handling of this compound in its solid form or when preparing stock solutions.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper.
-
Weighing : If working with the powdered form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of dust particles.
-
Dissolving : this compound is soluble in DMSO.[3] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Use in Experiments : When adding the compound to your experimental system, use appropriate precision dispensing tools (e.g., calibrated micropipettes) to ensure accuracy and minimize drips and spills.
-
Post-Handling : After use, securely cap the stock solution container. Clean the work area thoroughly. Remove gloves and wash hands with soap and water.
Storage Conditions
For optimal stability, adhere to the following storage recommendations.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[4]
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedure
-
Solid Waste : All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Container Disposal : Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of as regular lab glass waste.
-
Final Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.
Signaling Pathway and Experimental Workflow
Jumonji Histone Demethylase Signaling Pathway
JIB-04, the active E-isomer of this compound, functions as a pan-inhibitor of JmjC domain-containing histone demethylases.[4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression.[5][6] The inhibition of these demethylases by JIB-04 can lead to alterations in transcriptional programs, which has been shown to selectively block the growth of cancer cells.[7] this compound is the inactive isomer and does not exhibit this inhibitory activity.[1][7]
Jumonji Histone Demethylase Inhibition Pathway
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for incorporating this compound into a laboratory experiment, from preparation to disposal.
This compound Handling Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
